Product packaging for 2-Undecyne(Cat. No.:CAS No. 60212-29-5)

2-Undecyne

Cat. No.: B1619265
CAS No.: 60212-29-5
M. Wt: 152.28 g/mol
InChI Key: XZSXEDPHMIFYOS-UHFFFAOYSA-N
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Description

Contextualization within the Alkyne Class of Organic Compounds

Alkynes are a fundamental class of unsaturated hydrocarbons distinguished by the presence of at least one carbon-carbon triple bond (C≡C). ontosight.aisolubilityofthings.com Their general chemical formula is CnH2n-2, where 'n' represents the number of carbon atoms. solubilityofthings.com Based on the position of the triple bond, alkynes are categorized into terminal alkynes, where the triple bond is at the end of the carbon chain (e.g., 1-butyne), and internal alkynes, where the triple bond is located within the carbon chain (e.g., 2-butyne). solubilityofthings.com

2-Undecyne is a linear internal alkyne with the chemical formula C11H20. ontosight.aiguidechem.comnih.gov In its structure, the triple bond is situated between the second and third carbon atoms of its eleven-carbon chain. ontosight.ai This specific arrangement confers upon this compound distinct physical and chemical properties, notably a higher reactivity compared to saturated hydrocarbons (alkanes) due to the inherent electron richness and strain of the triple bond. ontosight.ai

The molecular properties of this compound are summarized in the table below:

PropertyValue
Chemical FormulaC11H20
Molecular Weight152.281 g/mol guidechem.comnih.gov
CAS No.60212-29-5 guidechem.comnih.gov
Density0.787 guidechem.com
Boiling Point204.2°C at 760 mmHg guidechem.com
Flash Point66°C guidechem.com
Melting Point-30.1°C guidechem.com
Refractive Index1.44 guidechem.com

Historical Trajectories in Internal Alkyne Chemistry Research

The foundational understanding of alkyne chemistry traces back to the early 19th century with the discovery of acetylene (B1199291) (ethyne) in 1836 by Edmund Davy, later rediscovered and named by Marcelin Berthelot in 1860. solubilityofthings.comnumberanalytics.comwiley-vch.de Subsequent advancements in spectroscopic techniques significantly deepened the comprehension of alkyne structure and properties. solubilityofthings.comnumberanalytics.com Over time, the development of novel synthetic methodologies and the exploration of alkyne reactivity have continually broadened their utility in organic synthesis. numberanalytics.com

Historically, the study of 1,3-dipolar cycloaddition reactions, a significant class of reactions in organic chemistry, involved alkynes. Early investigations into the reaction between azides and alkynes often utilized internal alkynes to mitigate challenges associated with low regioselectivity that could lead to complex mixtures when terminal alkynes were employed. nobelprize.org This historical context underscores the early recognition of internal alkynes as valuable substrates for achieving more controlled chemical transformations.

Contemporary Significance of this compound and Related Alkynes in Chemical Sciences

In contemporary chemical sciences, alkynes, including this compound, are recognized as indispensable and versatile building blocks for the synthesis of complex molecules. solubilityofthings.comnumberanalytics.comresearchgate.net Their importance is rooted in the rich chemistry associated with the carbon-carbon triple bond, which facilitates a broad spectrum of reactions, ranging from straightforward additions to intricate cycloadditions and metal-catalyzed transformations. solubilityofthings.comnumberanalytics.com This versatility makes alkynes crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. solubilityofthings.comguidechem.comnumberanalytics.comresearchgate.netresearchgate.net

This compound, specifically, is widely used in organic synthesis due to its high reactivity and excellent selectivity, playing a pivotal role in the production of various chemical compounds. guidechem.com Its unique chemical structure and reactivity contribute to the development of new materials and chemical processes. guidechem.com

Overview of Current Academic Research Frontiers for this compound

Current academic research involving this compound and related internal alkynes spans several frontiers, leveraging their distinctive chemical properties for diverse applications:

Polymer Chemistry and Materials Science: this compound and other internal alkynes are investigated as monomers in polymerization reactions. For instance, poly(this compound) has been studied for its gas permeation properties. Research indicates that gas permeability in poly(2-alkylacetylenes) increases with the lengthening of the side-chain of the polymers. researchgate.netcmu.edu This highlights the potential of this compound in developing new polymeric materials with tailored gas separation characteristics. Furthermore, this compound is utilized as a building block in the production of polymers and surfactants. guidechem.com

Organic Synthesis and Reaction Development: this compound serves as a precursor for the synthesis of other valuable organic compounds. It can undergo hydrogenation to produce undecane (B72203) or participate in alkyne metathesis reactions to form cyclic compounds or polymers. ontosight.ai Its synthesis can be achieved through various methods, including the methylation of the anion of 1-decyne (B165119). yale.edu Researchers also explore this compound's involvement in a range of chemical reactions such as hydrogenation, halogenation, and addition reactions. guidechem.com Recent advancements in radical transformations of internal alkynes, including those relevant to this compound, have enabled the chemoselective and direct formation of carbon-carbon and carbon-heteroatom bonds under catalytic oxidative systems. rsc.org The stereo-divergent functionalization of alkynes, such as hydrogenation and cyanation, is another active area, aiming to control the stereochemistry (E or Z configuration) of the resulting alkenes, which is critical for the biological and physical properties of target molecules. rsc.org

Biorelated and Environmental Research: this compound has been identified as a chemical constituent in extracts from natural sources, such as the leaves of Xylopia aethiopica, suggesting its potential presence in natural products and its relevance in phytochemical studies. wjpmr.com While other undecyne isomers like 4-undecyne (B1595362) have been detected as volatile organic compounds (VOCs) produced by plant growth-promoting bacteria like Pseudomonas fluorescens SBW25, indicating the broader significance of undecynes in biological systems and their influence on plant growth. fao.orgresearchgate.net Additionally, this compound has been noted in the context of converting waste plastics into liquid hydrocarbons, demonstrating its presence in products derived from such processes. core.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20 B1619265 2-Undecyne CAS No. 60212-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

undec-2-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZSXEDPHMIFYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20208960
Record name 2-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60212-29-5
Record name 2-Undecyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060212295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Undecyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20208960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 2 Undecyne

Retrosynthetic Analysis of the 2-Undecyne Scaffold

Retrosynthetic analysis of this compound typically involves disconnecting the molecule at or adjacent to the triple bond to identify simpler, readily available precursors. For an internal alkyne such as this compound, key disconnections can be envisioned:

C(sp)-C(sp³)-bond disconnection: This approach involves breaking the bond between an sp-hybridized carbon of the alkyne and an adjacent sp³-hybridized carbon. This would lead to a terminal alkyne and an alkyl halide (or equivalent electrophile), or an acetylide anion and an alkyl halide. For this compound, this could involve a disconnection between C2 and C3, leading to propyne (B1212725) (or its acetylide) and an octyl halide, or between C1 and C2, leading to 1-decyne (B165119) (or its acetylide) and a methyl halide.

Triple bond formation from dihalides: Another retrosynthetic approach considers the triple bond arising from the elimination of two equivalents of hydrogen halide from a vicinal (1,2-) or geminal (1,1-) dihalide. This would require a dihaloundecane precursor.

De Novo Synthetic Pathways for this compound

The de novo synthesis of this compound involves building the molecule from simpler starting materials, often leveraging the unique reactivity of alkynes.

One of the most common and versatile methods for synthesizing internal alkynes is the alkylation of terminal acetylides. Terminal alkynes possess an acidic proton at the sp-hybridized carbon, which can be readily removed by a strong base to form a nucleophilic acetylide anion. This anion can then react with an alkyl halide in an Sɴ2 reaction to form a new carbon-carbon bond, extending the carbon chain and creating an internal alkyne fishersci.fi.

For the synthesis of this compound, this typically involves:

Deprotonation of a terminal alkyne: A suitable terminal alkyne is treated with a strong base, such as n-butyllithium (n-BuLi) nih.govuni.lu or a Grignard reagent like ethylmagnesium bromide (EtMgBr), to generate the corresponding acetylide anion.

Alkylation with an alkyl halide: The acetylide anion then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or 1-bromooctane (B94149) quizgecko.com) to form the internal alkyne.

Example Pathways for this compound:

From 1-decyne and methyl iodide: 1-decyne (C₁₀H₁₈) can be deprotonated to form the decynyl anion, which then reacts with methyl iodide (CH₃I) to yield this compound.

From propyne and 1-bromoheptane (B155011): Propyne (CH₃C≡CH) quizgecko.com can be deprotonated at its terminal carbon to form the propynyl (B12738560) anion. This anion can then react with 1-bromoheptane to form this compound.

A related synthesis of 2-undecyn-1-ol involves the reaction of propargyl alcohol (prop-2-yn-1-ol) nih.govuni.lu with n-butyllithium, followed by the addition of 1-bromooctane. While this yields an alkyne alcohol, the fundamental alkylation of an acetylide is demonstrated.

The formation of a triple bond itself does not inherently involve stereoselectivity in the same way as double bonds, as the alkyne moiety is linear. However, regioselectivity is crucial to ensure the triple bond is positioned specifically at the C2-C3 position for this compound.

Methods to achieve regioselective triple bond formation include:

Elimination reactions from dihalides: The double dehydrohalogenation of vicinal (1,2-dihalides) or geminal (1,1-dihalides) alkyl halides can form alkynes. The regioselectivity in forming an internal alkyne depends on the starting dihalide and the base used. For instance, strong bases can promote the formation of the more substituted (internal) alkyne, which is often thermodynamically more stable than a terminal alkyne.

Corey-Fuchs Reaction: This method converts aldehydes into terminal alkynes via a dibromoalkene intermediate, which can then be further alkylated to form internal alkynes. While it initially forms a terminal alkyne, subsequent alkylation can be regioselective.

For unsymmetrical internal alkynes, reactions involving the triple bond (e.g., hydration) can lead to a mixture of products due to the possibility of protonation at either sp-hybridized carbon. Therefore, the choice of synthetic route for this compound must consider the precise placement of the triple bond from the outset.

Alkynes can undergo isomerization, where the position of the triple bond shifts along the carbon chain. This process is often mediated by strong bases or transition metal catalysts. Internal alkynes are generally more thermodynamically stable than terminal alkynes, making the migration of a terminal triple bond to an internal position a favorable process.

The "alkyne zipper reaction" is a notable example of alkyne isomerization, typically involving the migration of an internal alkyne to a terminal position, or vice versa, under strong basic conditions. While often used to create terminal alkynes, the reverse (terminal to internal) can also occur. For example, using strong bases like sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (B87167) (DMSO) or 1,3-diaminopropane (B46017) can facilitate such migrations.

To synthesize this compound via isomerization, one could start from 1-undecyne (B103828) and induce the migration of the terminal triple bond to the C2-C3 position. This would typically involve a strong base that promotes the rearrangement to the more stable internal alkyne.

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. For this compound, the formation of the C(sp)-C(sp³) linkage (i.e., the bond between the sp-hybridized carbon of the alkyne and an sp³-hybridized carbon) is crucial. While many cross-coupling reactions traditionally focus on C(sp)-C(sp²) or C(sp)-C(sp) bonds, significant advancements have enabled C(sp)-C(sp³) coupling.

The Sonogashira coupling reaction is a widely used palladium-catalyzed cross-coupling that typically forms C(sp)-C(sp²) bonds by reacting terminal alkynes with aryl or vinyl halides. However, variants of palladium-catalyzed cross-coupling have been developed to achieve C(sp)-C(sp³) bond formation.

Modified Sonogashira-type couplings: Some palladium-catalyzed methods, often involving N-heterocyclic carbene (NHC) ligands, have been reported to couple terminal alkynes with alkyl bromides or iodides containing β-hydrogens, which are typically challenging substrates due to competitive β-hydride elimination. This allows for the direct formation of internal alkynes from terminal alkynes and alkyl halides.

Kumada-Corriu coupling: Palladium-catalyzed Kumada-Corriu coupling reactions have been shown to facilitate C(sp)-C(sp³) bond formation between unactivated alkyl bromides or iodides and alkynyllithiums or alkynyl Grignard reagents. This provides a direct route to alkyl-substituted alkynes.

Iron-catalyzed alternatives: Beyond palladium, iron-catalyzed cross-coupling reactions of non-activated secondary alkyl bromides and iodides with alkynyl Grignard reagents have also been developed, offering a cost-effective and environmentally benign approach to C(sp)-C(sp³) bond formation for substituted alkynes.

These methods provide diverse strategies for the precise and efficient synthesis of this compound, enabling its application in various chemical endeavors.

Cross-Coupling Reactions for C(sp)-C(sp3) Linkage in this compound Construction

Copper-Mediated Alkyne Syntheses

Catalytic Methodologies in this compound Synthesis

Catalysis is fundamental to the efficient and selective synthesis of alkynes, including this compound, by providing alternative reaction pathways with lower activation energies. libretexts.org

Homogeneous Catalysis for Alkyne Formation

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers high activity and selectivity, enabling complex organic transformations. libretexts.orgcmu.edu A significant method for the direct synthesis of disubstituted internal alkynes, applicable to compounds like this compound, is the palladium-catalyzed domino coupling reaction. This process involves the reaction of 1,1-dibromo-1-alkenes with triarylbismuth nucleophiles, furnishing internal alkynes directly and efficiently. Optimal conditions for such reactions often include a palladium catalyst (e.g., Pd(PPh₃)₄), a base like K₃PO₄, and a solvent such as DMF, typically conducted at elevated temperatures (e.g., 90°C), achieving high yields. organic-chemistry.org This method is notable for avoiding the need for direct alkyne starting materials. organic-chemistry.org

Another powerful tool for the synthesis of internal alkynes is cross-dehydrogenative alkynylation (CDA). This homogeneous catalytic approach involves the direct formation of carbon-carbon bonds by coupling C-H bonds with terminal alkynes, thereby avoiding the need for pre-functionalized substrates and contributing to reduced waste and cost. researchgate.netnih.govresearchgate.net

Heterogeneous Catalysis in Undecyne Synthesis

Heterogeneous catalysis involves catalysts in a different phase from the reactants, typically solid catalysts with gas-phase reactants. charchem.org These processes are crucial for large-scale production and selective product formation in the chemical and energy industries. charchem.org For the synthesis of undecynes, heterogeneous catalysts may be employed, often requiring high temperatures (e.g., >500 °C) for reactions such as the dehydrogenation of alkanes. thegoodscentscompany.comfishersci.fi While general principles of heterogeneous catalysis, such as molecular adsorption, reaction, and desorption at the catalyst surface, apply to alkyne synthesis, specific detailed examples for the heterogeneous synthesis of this compound directly from simpler, non-alkyne precursors are less frequently highlighted in general chemical literature.

Chemo-, Regio-, and Stereoselective Catalysis for this compound Derivatives

Selectivity is a critical aspect of organic synthesis, aiming to produce a desired product preferentially over others. acs.orgamericanelements.com

Chemoselectivity refers to the preferential reaction of a chemical reagent with one functional group over others within a molecule. acs.orgamericanelements.comorganic-chemistry.org In the context of this compound synthesis, a chemoselective approach would ensure that the triple bond is formed without affecting other potentially reactive functional groups present in the precursor molecules.

Regioselectivity is the preference for the formation of one constitutional isomer over another, dictating the position of bond formation. acs.orgamericanelements.comorganic-chemistry.org The synthesis of this compound, with its triple bond specifically at the C2 position, inherently requires regioselective control during its formation. For instance, the alkylation of a terminal alkyne (like 1-undecyne) followed by a controlled isomerization process can be employed to shift the triple bond to a specific internal position, demonstrating regiocontrol. In hydroamination reactions of alkynes, regioselectivity can lead to Markovnikov or anti-Markovnikov products. nih.gov

Stereoselectivity involves the preferential formation of one stereoisomer over another. acs.orgresearchgate.netamericanelements.com While this compound itself does not exhibit stereoisomerism around the triple bond, subsequent reactions of this compound can be stereoselective. For example, the partial hydrogenation (semihydrogenation) of internal alkynes, including this compound, can be highly stereoselective, yielding cis-alkenes (Z-alkenes) when catalysts like Lindlar's catalyst or specific copper catalysts are used. acs.orgresearchgate.netlibretexts.orgmasterorganicchemistry.com Conversely, reduction with sodium or lithium in liquid ammonia (B1221849) can yield trans-alkenes (E-alkenes). libretexts.orgmasterorganicchemistry.com

Flow Chemistry and Continuous Synthesis Protocols for this compound

Flow chemistry and continuous synthesis protocols offer significant advantages over traditional batch processes, including enhanced safety, improved efficiency, and better control over reaction parameters. organic-chemistry.orgresearchgate.netuwindsor.ca These benefits stem from precise control over reaction time, temperature, and mixing, which can minimize side reactions and enhance yields. organic-chemistry.orgcenmed.com While specific continuous flow synthesis protocols directly for this compound are not widely detailed in the general literature, the principles of flow chemistry are highly applicable to alkyne synthesis. For example, continuous-flow reactors have been utilized in the synthesis of other alkyne derivatives, such as 1-undecyne, 11-chloro-, to minimize side reactions and enhance yield. cenmed.com The ability of flow techniques to safely investigate temperatures exceeding atmospheric boiling points due to high-pressure resistance makes them suitable for various alkyne formation reactions that might be challenging in batch. organic-chemistry.org The adoption of continuous processing in the fine chemical and pharmaceutical industries, driven by economics and safety, suggests a strong potential for the development of flow chemistry routes for this compound synthesis.

Green Chemistry Principles Applied to this compound Synthetic Routes

The application of green chemistry principles to the synthetic routes of this compound aims to minimize environmental impact and maximize sustainability. researchgate.netlabsolu.cauni.lucharchem.orgacs.orgdiva-portal.org The 12 principles of green chemistry provide a framework for developing more environmentally benign processes. Key principles relevant to this compound synthesis include:

Prevention of Waste: Prioritizing the prevention of waste generation over treatment or disposal. researchgate.netuni.lucharchem.org

Atom Economy: Designing synthetic methods to maximize the incorporation of all starting materials into the final product, thereby reducing waste at the molecular level. researchgate.netresearchgate.netuni.lucharchem.orgacs.org The palladium-catalyzed domino coupling reaction for internal alkynes, for instance, is noted for its atom-efficient use of triarylbismuths. organic-chemistry.org Similarly, cross-dehydrogenative alkynylation avoids pre-functionalized substrates, reducing waste. researchgate.netresearchgate.net

Less Hazardous Chemical Syntheses: Using and generating substances with minimal toxicity. researchgate.netlabsolu.cauni.lu This involves selecting safer reagents and solvents.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances, especially hazardous solvents. researchgate.netuni.lu

Design for Energy Efficiency: Minimizing energy requirements by conducting reactions at ambient temperature and pressure where possible. researchgate.netuni.lu

Use of Catalysis: Employing catalytic reagents over stoichiometric ones, as catalysts are not consumed in the reaction and can drive reactions more efficiently and selectively, reducing waste and energy demands. researchgate.netresearchgate.netuni.lu Many of the discussed methods for alkyne synthesis, including palladium- and copper-catalyzed reactions, exemplify this principle. nii.ac.jpacs.orgresearchgate.netorganic-chemistry.orgnih.govresearchgate.net

Use of Renewable Feedstocks: Utilizing renewable resources as starting materials. uni.lucharchem.org

By integrating these principles, the synthesis of this compound can become more sustainable, reducing its environmental footprint throughout the production lifecycle.

Reaction Mechanisms and Reactivity Profiles of 2 Undecyne

Fundamental Reactivity of the Internal Alkyne Moiety

Internal alkynes, like 2-undecyne, possess two π bonds, contributing to their nucleophilic character and enabling a range of addition reactions msu.edutopaslt.com. While alkynes might be expected to react faster than alkenes due to increased electron density, the formation of less stable vinyl carbocation intermediates can slow down electrophilic additions topaslt.comchemistrysteps.com. For internal alkynes, regioselectivity in addition reactions is less pronounced compared to terminal alkynes, as both carbons of the triple bond are substituted msu.educhemistrysteps.com.

Electrophilic Addition Reactions Across the Triple Bond

Electrophilic addition to alkynes generally proceeds via the formation of a π-complex, where the electrophile weakly bonds to the multiple bond, followed by the formation of a carbocation intermediate and subsequent nucleophilic attack msu.edutopaslt.com.

Hydration: The hydration of internal alkynes, such as this compound, typically yields ketone products. For unsymmetrical internal alkynes, two isomeric ketone products can be formed, as the addition of water is not regioselective msu.edulibretexts.org. The mechanism involves the electrophilic addition of a mercuric ion (Hg²⁺) to the alkyne, forming a mercury-containing vinylic carbocation. Subsequent nucleophilic attack by water, deprotonation, and substitution of mercury with a proton leads to an enol intermediate. This enol then tautomerizes to the more stable ketone topaslt.comlibretexts.org.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, or I) to alkynes is an electrophilic addition reaction. For internal alkynes, the addition of one equivalent of HX results in a vinyl halide. With an excess of HX, a second addition can occur, leading to a geminal dihalide (where both halogen atoms are on the same carbon) topaslt.comjove.com. While a vinylic carbocation intermediate is often proposed, an alternative concerted termolecular process involving simultaneous interaction with two equivalents of hydrogen halide has also been suggested to avoid the unstable vinylic carbocation jove.com.

Halogenation: Alkynes can undergo halogenation, where halogens (e.g., Br₂, Cl₂) add across the triple bond. The addition of one molecule of halogen typically forms the trans isomer of the dihalide due to antiperiplanar addition to an intermediate halonium ion topaslt.com. With excess halogen, alkynes can be converted to tetrahalides topaslt.com.

Hydroboration-Oxidation: This reaction provides an anti-Markovnikov addition of water across the triple bond, yielding an aldehyde from a terminal alkyne or a ketone from an internal alkyne libretexts.org. The mechanism involves the syn addition of a borane (B79455) (BH₃) to the alkyne, with the boron adding to the less substituted carbon. The resulting vinylborane (B8500763) is then oxidized with hydrogen peroxide and sodium hydroxide (B78521) to form an enol, which rapidly tautomerizes to the more stable aldehyde or ketone libretexts.org. For this compound, this reaction would lead to a ketone.

Nucleophilic Addition Pathways to this compound

While electrophilic additions are more common for alkynes, nucleophilic addition reactions can also occur, particularly when the triple bond is activated by electron-withdrawing groups or conjugation msu.edu. The sp-hybridized carbon atoms of the triple bond in alkynes make them more electrophilic than similarly substituted alkenes, allowing for nucleophilic attack msu.edu.

Radical Addition and Cyclization Reactions

Radical reactions involving alkynes are less extensively documented for this compound specifically in the provided search results. However, alkynes in general can participate in radical addition reactions, where a radical species adds across the triple bond. Radical cyclization reactions are also known for molecules containing alkyne functionalities, leading to the formation of cyclic compounds.

Pericyclic and Cycloaddition Reactions Involving this compound

Alkynes are important components in various pericyclic and cycloaddition reactions, which involve concerted rearrangements of electrons in a cyclic transition state.

Diels-Alder and [2+2] Cycloadditions

Diels-Alder Reactions: Alkynes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form cyclohexadiene derivatives. The internal triple bond of this compound would allow it to participate in such reactions, forming a six-membered ring.

[2+2] Cycloadditions: Alkynes can undergo [2+2] cycloaddition reactions, typically under photochemical conditions, to form cyclobutene (B1205218) derivatives wikipedia.orgontosight.ai. This reaction involves the cycloaddition of two π-systems to form a four-membered ring. For this compound, this could lead to substituted cyclobutenes.

1,3-Dipolar Cycloadditions with this compound

1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole with a dipolarophile (which can be an alkyne) to form a five-membered heterocyclic ring. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a prominent example of a 1,3-dipolar cycloaddition. This compound, as an alkyne, can serve as a dipolarophile in such reactions, reacting with azides to form 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of various functional groups, making it valuable for synthesizing complex molecules.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₁H₂₀ nih.govontosight.ai
Molecular Weight152.28 g/mol nih.govguidechem.com
Boiling Point204.2 °C at 760 mmHg guidechem.com
Melting Point-30.1 °C guidechem.com
Density0.787 guidechem.com
Flash Point66 °C guidechem.com
Refractive Index1.44 guidechem.com
IUPAC Nameundec-2-yne nih.gov

Catalyzed Transformations of this compound

The carbon-carbon triple bond in this compound is highly reactive towards various catalytic systems, enabling selective functionalization.

Mechanistic Insights into Hydrogenation and Partial Reduction

Hydrogenation reactions involve the addition of hydrogen across unsaturated bonds, leading to saturation. For alkynes, this can result in either partial reduction to an alkene or complete reduction to an alkane, depending on the catalyst and conditions employed.

Complete Hydrogenation: The complete hydrogenation of this compound to undecane (B72203) typically utilizes heterogeneous catalysts such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) in the presence of hydrogen gas (H₂). The mechanism, often described by the Horiuti-Polanyi mechanism, involves several steps occurring on the metal surface. First, both hydrogen molecules and the alkyne substrate (this compound) adsorb onto the catalyst surface. The H-H bonds dissociate, forming metal-bound hydrogen atoms. Subsequently, these hydrogen atoms add to the carbon atoms of the triple bond in a syn fashion (from the same face of the molecule). This process occurs twice, saturating both pi bonds and converting this compound into undecane. wikipedia.orgpressbooks.publibretexts.orglibretexts.org

Partial Reduction to cis-Undec-2-ene (Lindlar's Catalyst): To achieve selective partial reduction of this compound to cis-undec-2-ene, a "poisoned" catalyst is employed. Lindlar's catalyst, which consists of palladium supported on calcium carbonate (Pd/CaCO₃) treated with lead salts (e.g., Pb(OAc)₂) and quinoline (B57606), or similar systems like Pd/BaSO₄ with quinoline or nickel boride (Ni₂B), is designed to be less active, preventing the further reduction of the alkene product to an alkane. pressbooks.pubmasterorganicchemistry.commasterorganicchemistry.com The mechanism proceeds via syn addition, where both hydrogen atoms add to the same face of the triple bond, leading exclusively to the cis (Z) isomer of undec-2-ene. masterorganicchemistry.comyoutube.com

Partial Reduction to trans-Undec-2-ene (Dissolving Metal Reduction): The partial reduction of this compound to trans-undec-2-ene is achieved through a dissolving metal reduction, typically using sodium metal (Na) in liquid ammonia (B1221849) (NH₃) at low temperatures. This method is complementary to Lindlar's hydrogenation, yielding the trans (E) isomer. libretexts.orgmasterorganicchemistry.com The mechanism involves a sequential transfer of two electrons from the sodium metal to the alkyne, forming radical anions and then vinyl anions. These highly basic vinyl anions are then protonated by the liquid ammonia solvent. The trans-vinyl anion intermediate is generally more stable due to reduced steric crowding, which dictates the stereochemical outcome, leading predominantly to the trans-alkene. masterorganicchemistry.comlibretexts.org

Table 1: Stereochemical Outcomes of this compound Reduction Pathways

ReactantReagentsProductStereochemistry
This compoundH₂, Pd/C (or Pt, Ni)UndecaneN/A (saturated)
This compoundH₂, Lindlar's Catalystcis-Undec-2-eneSyn addition
This compoundNa, liquid NH₃trans-Undec-2-eneAnti addition

Hydrofunctionalization Reaction Mechanisms (e.g., Hydroboration, Hydrosilylation, Hydrohalogenation)

Hydrofunctionalization reactions involve the addition of a hydrogen atom and another functional group across the triple bond.

Hydroboration: The hydroboration of alkynes, followed by oxidative workup, is a crucial method for synthesizing carbonyl compounds. For this compound, an internal alkyne, this reaction typically yields ketones. The hydroboration step involves the concerted addition of a borane reagent (e.g., BH₃, or more selectively, bulky dialkylboranes like disiamylborane (B86530) (Sia₂BH) or 9-BBN) to the alkyne. This addition is characterized by anti-Markovnikov regioselectivity, meaning the boron atom preferentially adds to the less sterically hindered carbon of the triple bond, while the hydrogen adds to the more substituted carbon. libretexts.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org Furthermore, the hydroboration is a syn addition, with both the hydrogen and boron adding to the same face of the alkyne. The subsequent oxidation step, usually with hydrogen peroxide (H₂O₂) in the presence of aqueous base (NaOH), replaces the carbon-boron bond with a carbon-hydroxyl bond, retaining the stereochemistry. The resulting enol intermediate then undergoes tautomerization to form the more stable ketone. masterorganicchemistry.commasterorganicchemistry.com For this compound, this could lead to undecan-2-one or undecan-3-one, with the regioselectivity influenced by the specific borane reagent and steric factors. libretexts.org

Hydrosilylation: Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, yielding organosilanes. This reaction is typically catalyzed by transition metals, with platinum catalysts being particularly common (e.g., Speier's catalyst, Karstedt's catalyst). libretexts.orgwikipedia.orgmdpi.com The predominant mechanism is the Chalk-Harrod mechanism. This catalytic cycle generally begins with the oxidative addition of the Si-H bond to the metal center. The alkyne (this compound) then coordinates to the metal. Subsequently, the alkyne inserts into either the metal-hydride bond or the metal-silyl bond. Finally, reductive elimination occurs, releasing the vinyl silane (B1218182) product and regenerating the active catalyst. libretexts.orgwikipedia.orgresearchgate.net For this compound, this reaction would yield a vinyl silane derivative.

Hydrohalogenation: Hydrohalogenation involves the electrophilic addition of hydrogen halides (HX, where X = Cl, Br, I) to alkynes. This reaction can lead to alkenyl halides (vinyl halides) or, with an excess of HX, gem-dihaloalkanes. pressbooks.pubwikipedia.org The mechanism generally follows Markovnikov's rule, where the hydrogen atom adds to the carbon of the triple bond that results in the formation of the more stable carbocation intermediate (a vinyl cation). The halide then attacks this carbocation. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com For this compound, the regioselectivity would favor the formation of the more substituted vinyl halide. It can be challenging to stop the reaction at the mono-addition stage, and mixtures of mono- and bis-hydrohalogenation products are often observed, with gem-dihaloalkanes being the major regioisomer in many cases due to the resonance stabilization of a neighboring carbocation by the lone pair on the initially installed halogen. wikipedia.org

Oxidative Cleavage and Functionalization of the Alkyne

Oxidative cleavage reactions lead to the scission of the carbon-carbon triple bond, yielding smaller, more oxidized fragments.

Ozonolysis: Ozonolysis, utilizing ozone (O₃), is a powerful method for the oxidative cleavage of alkynes. The generally accepted mechanism, proposed by Criegee and Bailey, involves the initial electrophilic addition of ozone to the carbon-carbon triple bond of this compound, forming an unstable molozonide intermediate. This molozonide rapidly rearranges and breaks apart into a carbonyl compound and a carbonyl oxide. These fragments then recombine to form a more stable ozonide. arkat-usa.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Subsequent workup conditions determine the final products. For alkynes, an oxidative workup (e.g., with hydrogen peroxide) typically leads to the formation of carboxylic acids. masterorganicchemistry.comlibretexts.org For this compound, the oxidative cleavage would yield propanoic acid (from the C1-C3 fragment) and octanoic acid (from the C4-C11 fragment). Research has shown that intermediates can be detected at low temperatures, which then convert to the final products as the temperature increases. arkat-usa.org

Alkyne Metathesis Mechanisms

Alkyne metathesis is a powerful synthetic tool that involves the redistribution of alkyne chemical bonds, analogous to olefin metathesis. This reaction is catalyzed by specific metal complexes, primarily metal alkylidyne complexes. wikipedia.orgsynarchive.com

The accepted mechanism for alkyne metathesis involves a series of [2+2] cycloaddition and cycloreversion steps. The catalytic cycle begins with the interaction of the alkyne (this compound) with a metal alkylidyne catalyst (e.g., molybdenum(III) carbynes). This interaction leads to the formation of a four-membered metallacyclobutadiene intermediate via a [2+2] cycloaddition. This intermediate then undergoes a retro-[2+2] cycloaddition, cleaving the original triple bond and forming new triple bonds with the redistribution of alkylidyne units. wikipedia.orgsynarchive.comlibretexts.orguwindsor.ca The reaction can be intermolecular (cross-metathesis) or intramolecular (ring-closing alkyne metathesis, RCAM). A significant driving force for RCAM is the expulsion of small, volatile alkyne byproducts, such as acetylene (B1199291) or but-2-yne. wikipedia.org This methodology allows for the synthesis of complex alkyne structures and is gaining importance in organic synthesis.

Organometallic Chemistry of this compound

The triple bond of this compound makes it an excellent ligand for transition metals, enabling the formation of various organometallic complexes.

Synthesis and Characterization of Transition Metal-Undecyne Complexes

Alkynes, including this compound, can coordinate to transition metal centers through their π-electrons, forming stable organometallic complexes. The synthesis of such complexes typically involves reacting a transition metal precursor (e.g., a metal salt or another metal complex) with this compound under appropriate conditions, often in a suitable solvent and sometimes under inert atmosphere. The coordination can vary, with the alkyne acting as a two-electron or four-electron donor, leading to diverse bonding modes and geometries around the metal center.

While specific detailed research findings on the synthesis and characterization of this compound transition metal complexes are not explicitly detailed in the provided search results, general principles of alkyne-metal complex chemistry apply. Transition metal complexes with alkynes are commonly synthesized by ligand exchange reactions, where this compound displaces weaker ligands from a metal center. The resulting complexes can feature the alkyne bound in various ways, such as side-on (η²), or bridging multiple metal centers.

Characterization of these complexes is crucial for understanding their structure, bonding, and potential reactivity. Common analytical techniques employed include:

Fourier Transform Infrared (FTIR) Spectroscopy: Changes in the C≡C stretching frequency can indicate coordination to a metal center.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic transitions within the complex can provide information about the metal's oxidation state and coordination environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Chemical shifts and coupling patterns of the protons and carbons of this compound can reveal how the alkyne is bound to the metal.

Elemental Analysis: Confirms the empirical formula of the synthesized complex.

Magnetic Susceptibility Measurements: Provides information about the number of unpaired electrons and, consequently, the oxidation state and geometry of the metal center.

These characterization methods collectively provide a comprehensive understanding of the synthesized this compound transition metal complexes, which are often explored for their catalytic properties in various organic reactions.

Mechanistic Role of this compound in Catalytic Cycles

In catalytic cycles, this compound primarily functions as a substrate, undergoing transformations facilitated by metal catalysts. Its triple bond provides a reactive site for various bond-forming events within these cycles.

Substrate in Metal-Catalyzed Reactions: this compound can be integrated into catalytic processes where the alkyne moiety is the focal point of reactivity. For instance, alkynes are involved in palladium(II)-catalyzed C–H activation/C–C cross-coupling reactions, where the metal catalyst facilitates the formation of new carbon-carbon bonds nih.gov.

Role in Cycloaddition Catalysis: In click chemistry, specifically CuAAC and RuAAC, this compound acts as a key reactant. The catalytic cycle involves the interaction of the alkyne with an azide, mediated by a metal complex (e.g., Cu(I) or Ru). The catalyst's role is to lower the activation energy and promote the desired regioselectivity for triazole formation. The regeneration of the active catalyst species is an integral part of these cycles, ensuring their efficiency acs.org.

Advanced Mechanistic Investigations

Understanding the intricate details of reaction mechanisms involving compounds like this compound requires advanced investigative techniques that can probe transient intermediates and transition states.

In Situ Spectroscopic Monitoring of Reaction Intermediates

In situ spectroscopic methods provide real-time insights into chemical reactions by monitoring the formation and consumption of species, including elusive reaction intermediates. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and various forms of mass spectrometry are pivotal in these investigations nih.govacs.org.

NMR Spectroscopy: Real-time NMR monitoring can track the evolution of a reaction mixture, though signals from low-abundance reactive intermediates can often be minor compared to those of reactants and products nih.gov.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for detecting and characterizing charged reaction intermediates. When coupled with ion mobility separation, ESI-MS can distinguish between isomeric forms of intermediates, providing critical data on their ratios and kinetic behavior nih.gov. For example, in asymmetric catalysis, ESI-MS has been used to identify and quantify iminium intermediates, with their ratios offering an initial estimation of enantioselectivity nih.gov.

Kinetic Isotope Effect (KIE) Studies for Rate-Determining Steps

Kinetic Isotope Effect (KIE) studies are indispensable tools for elucidating reaction mechanisms, particularly for identifying rate-determining steps and characterizing the structure of transition states libretexts.orgwikipedia.orgepfl.chprinceton.edu. KIEs quantify the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes libretexts.orgwikipedia.org.

The basis of KIEs lies in the difference in vibrational frequencies between isotopically substituted molecules, which affects their zero-point energies and thus the energy required to reach the transition state wikipedia.orgepfl.chprinceton.edu.

Primary KIEs: These occur when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. They typically result in significant rate changes (e.g., kH/kD values for hydrogen/deuterium typically range from 1 to 7-8), providing strong evidence for bond cleavage or formation at that specific site in the transition state libretexts.orgwikipedia.orgprinceton.edu.

Secondary KIEs: Observed when isotopic substitution occurs at a position not directly involved in bond breaking or forming in the rate-determining step. These effects are generally smaller but can still provide valuable information about changes in hybridization or hyperconjugation in the transition state libretexts.orgwikipedia.orgprinceton.edu.

KIEs are commonly measured using techniques like NMR spectroscopy (to detect isotope location) or Gas Chromatography/Mass Spectrometry (GC/MS) (to detect mass changes) libretexts.orgprinceton.edu.

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry, utilizing methods such as ab initio calculations and Density Functional Theory (DFT), has become a cornerstone in the mechanistic investigation of chemical reactions. These methods are particularly powerful for exploring reaction pathways and characterizing transient, unstable transition states that are challenging to observe experimentally figshare.comims.ac.jpnih.gov.

Mapping Potential Energy Surfaces: Computational models can map the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. This allows for the calculation of reaction heats and activation energies, providing a thermodynamic and kinetic understanding of the process figshare.comnih.gov.

Transition State Search Algorithms: Algorithms like the Nudged Elastic Band (NEB) method and its advanced variants are employed to locate transition states by optimizing a series of "images" along a reaction path connecting known reactants and products ims.ac.jp. These computational tools significantly reduce the cost and time associated with finding these critical points on the reaction pathway ims.ac.jp.

Mechanistic Insights and Selectivity: Computational studies can predict the geometry of transition states and offer profound insights into the factors governing reaction mechanisms and selectivity. For example, they can reveal how the local spatial environment influences reaction selectivity by altering transition state shapes and energy barriers figshare.com. Such theoretical predictions can then be validated by experimental data, such as KIEs, to refine and confirm mechanistic hypotheses .

Advanced Spectroscopic and Analytical Characterization of 2 Undecyne and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by analyzing the magnetic properties of atomic nuclei. For 2-Undecyne, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) techniques are crucial for complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) for Alkyl and Allylic Proton Resonances

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the various proton environments within the molecule. The chemical shifts (δ) are influenced by the electron density surrounding the protons, with deshielded protons appearing further downfield (higher ppm values). oregonstate.edulibretexts.org

For this compound (CH₃-C≡C-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃), the expected proton resonances include:

Methyl protons at C-1 (CH₃-C≡C-): These protons are adjacent to the alkyne group. While protons directly attached to alkyne carbons (acetylenic protons) typically resonate between 1.7-3.1 ppm, the methyl protons at C-1, being one carbon removed from the triple bond, are expected to be slightly deshielded compared to typical alkane methyl groups but shielded compared to acetylenic protons. They would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) group (C-3). oregonstate.edupdx.edu

Methylene protons at C-3 (-C≡C-CH₂-): These allylic protons are directly adjacent to the alkyne functionality and are expected to be more deshielded than typical aliphatic methylene protons. They would likely appear as a multiplet due to coupling with both the C-1 methyl protons and the C-4 methylene protons. oregonstate.edulibretexts.org

Methylene protons in the alkyl chain (-(CH₂)₆-): The protons within the long aliphatic chain (C-4 to C-9) will exhibit chemical shifts typical of alkyl methylene groups, generally appearing in the upfield region of the spectrum. These will likely overlap, forming complex multiplets. oregonstate.edulibretexts.org

Terminal methyl protons at C-11 (-CH₃): The methyl group at the end of the alkyl chain is expected to resonate in the typical alkane methyl region, furthest upfield. oregonstate.edulibretexts.org

An illustrative table of expected ¹H NMR chemical shifts and multiplicities for this compound is provided below:

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (C-1)1.0 - 1.2Triplet3H
CH₂ (C-3)2.0 - 2.3Multiplet2H
(CH₂)₆ (C-4 to C-9)1.2 - 1.6Multiplets12H
CH₃ (C-11)0.8 - 1.0Triplet3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Alkyne Carbon Shifts and Alkyl Chain Connectivity

The ¹³C NMR spectrum of this compound provides information about the carbon skeleton and the electronic environment of each carbon atom. The broad chemical shift range in ¹³C NMR (0-220 ppm) allows for clear differentiation of various carbon types. oregonstate.edulibretexts.org

For this compound, key carbon resonances include:

Alkyne carbons (C-2 and C-3): These sp-hybridized carbons are highly deshielded due to the triple bond and typically resonate in the range of 70-110 ppm. oregonstate.eduwisc.edu The two alkyne carbons in this compound (C-2 and C-3) are chemically distinct and will therefore appear as two separate signals.

Methyl carbon at C-1 (CH₃-C≡C-): This carbon, directly attached to the alkyne, will be slightly deshielded compared to a typical alkane methyl carbon. oregonstate.edulibretexts.org

Methylene carbon at C-4 (-C≡C-CH₂-): This allylic carbon will also experience deshielding due to its proximity to the triple bond. oregonstate.edulibretexts.org

Methylene carbons in the alkyl chain (C-5 to C-10): These carbons will resonate in the typical aliphatic region, generally between 10-50 ppm, with slight variations depending on their position along the chain. oregonstate.edulibretexts.org

Terminal methyl carbon at C-11 (-CH₃): This carbon will appear in the most upfield region for alkyl carbons. oregonstate.edulibretexts.org

Distinguishing between CH, CH₂, CH₃, and quaternary carbons can be achieved using Distortionless Enhancement by Polarization Transfer (DEPT) experiments. For this compound, DEPT-135 would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons (like the alkyne carbons C-2 and C-3, which are not directly bonded to hydrogens) would be absent.

An illustrative table of expected ¹³C NMR chemical shifts for this compound is provided below:

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
C-2 (Alkyne)75 - 85
C-3 (Alkyne)70 - 80
C-1 (CH₃)15 - 20
C-4 (CH₂)20 - 25
C-5 to C-10 (CH₂)25 - 35 (various)
C-11 (CH₃)10 - 15

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignments

Two-dimensional (2D) NMR techniques provide correlations between nuclei, offering a more comprehensive understanding of molecular connectivity and spatial proximity. These techniques are particularly valuable for assigning complex spectra and confirming structural hypotheses. jove.comjove.comntu.edu.sg

COSY (COrrelation SpectroscopY): COSY experiments reveal correlations between protons that are scalar (J) coupled to each other, typically through two or three bonds. jove.comntu.edu.sg In this compound, a COSY spectrum would show cross-peaks between the C-1 methyl protons and the C-3 methylene protons, as well as correlations between adjacent methylene groups along the alkyl chain. This helps in tracing the connectivity of the proton network. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments establish direct one-bond correlations between protons and their directly attached carbons (¹H-¹³C). jove.comntu.edu.sg For this compound, the HSQC spectrum would show cross-peaks for each CH₃ and CH₂ group. For instance, the C-1 methyl protons would correlate with the C-1 carbon, and the C-3 methylene protons would correlate with the C-3 carbon. Quaternary carbons (C-2 and C-3 alkyne carbons) would not show signals in an HSQC spectrum as they have no directly attached hydrogens. jove.comcharchem.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments provide long-range correlations between protons and carbons, typically through two, three, or even four bonds. jove.comntu.edu.sg This technique is particularly useful for identifying quaternary carbons and establishing connectivity across non-protonated centers. In this compound, HMBC correlations would be observed between:

C-1 methyl protons and C-2 (two-bond correlation) and C-3 (three-bond correlation) alkyne carbons.

C-3 methylene protons and C-2 (two-bond correlation) and C-1 (three-bond correlation) alkyne carbons, as well as C-4 (two-bond correlation) and C-5 (three-bond correlation) carbons in the alkyl chain.

Protons along the alkyl chain would show correlations to carbons two and three bonds away, aiding in the sequential assignment of the entire chain. libretexts.orgjove.com

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY experiments detect through-space correlations between nuclei that are in close spatial proximity (typically within 5 Å), regardless of whether they are directly bonded or coupled. jove.com While less critical for simple linear alkynes, NOESY could provide additional conformational insights or confirm assignments in more complex derivatives. For this compound, NOESY correlations might be observed between protons on adjacent carbons in the alkyl chain, or potentially between the methyl protons at C-1 and the methylene protons at C-3 if there is sufficient spatial proximity.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structural features through characteristic fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) and subsequent fragmentation. uni-saarland.de The fragmentation pattern is highly characteristic of the molecule's structure.

For this compound (C₁₁H₂₀), the molecular ion (M+•) would be observed at m/z 152. nih.gov The fragmentation of internal alkynes and long-chain hydrocarbons typically involves several pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the alkyne group is a common fragmentation pathway in alkynes, leading to resonance-stabilized propargyl cations. jove.com For this compound, this could involve cleavage on either side of the triple bond. Cleavage between C-1 and C-2 would yield a methyl radical and a C₁₀H₁₇⁺ ion (m/z 137). Cleavage between C-3 and C-4 would yield a C₃H₅⁺ fragment (m/z 41) and a C₈H₁₅⁺ fragment (m/z 111). jove.com

Allylic cleavage: While more prominent in alkenes, allylic-like cleavage can occur, leading to stabilized carbocations. jove.com

Alkyl chain fragmentation: Long-chain alkanes and alkyl portions of molecules tend to undergo sequential cleavages of C-C bonds, leading to a series of fragment ions separated by 14 mass units (CH₂ groups). jove.comntu.edu.sglibretexts.org This would result in a series of peaks characteristic of the alkyl chain, such as m/z 29 (C₂H₅⁺), m/z 43 (C₃H₇⁺), m/z 57 (C₄H₉⁺), and so on. The intensity of these peaks often decreases with increasing mass. jove.com

Loss of small neutral molecules: While less common for simple hydrocarbons, rearrangements leading to the loss of neutral molecules can occur.

An illustrative table of typical EI-MS fragmentation ions for this compound is provided below:

Fragment Ion (m/z)Proposed CompositionOrigin/Fragmentation Type
152C₁₁H₂₀⁺•Molecular Ion (M+•)
137C₁₀H₁₇⁺Loss of CH₃ (alpha-cleavage)
111C₈H₁₅⁺Cleavage between C-3 and C-4
97C₇H₁₃⁺Alkyl chain fragmentation
83C₆H₁₁⁺Alkyl chain fragmentation
69C₅H₉⁺Alkyl chain fragmentation
55C₄H₇⁺Alkyl chain fragmentation
41C₃H₅⁺ (propargyl cation)Alpha-cleavage / Allylic-like cleavage
29C₂H₅⁺Alkyl chain fragmentation

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the exact elemental composition of a molecule or its fragments. For this compound, the exact mass of the molecular ion (C₁₁H₂₀) is 152.156500638 Da. nih.gov

HRMS is crucial for confirming the molecular formula of this compound, especially when distinguishing it from other compounds with similar nominal masses but different elemental compositions (e.g., isomers or compounds containing heteroatoms). By comparing the experimentally determined exact mass with the calculated exact mass for proposed elemental compositions, the true identity of the compound can be unequivocally established.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely employed for the analysis of volatile and semi-volatile organic compounds, including this compound. It combines the high separation efficiency of gas chromatography with the robust identification capabilities of mass spectrometry.

In GC-MS analysis, this compound is first separated from other components in a mixture based on its volatility and interaction with the GC column's stationary phase. Upon elution from the column, the separated compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ions and fragment ions are then separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

For this compound, the molecular ion (M⁺) is expected at m/z 152, corresponding to its molecular formula C₁₁H₂₀. The fragmentation pattern observed in the mass spectrum is highly characteristic of the compound's structure. For hydrocarbons, common fragmentation pathways involve the cleavage of C-C bonds, often leading to a series of fragment ions that differ by 14 mass units (representing successive -CH₂- losses) technologynetworks.comlibretexts.org. Analysis of this compound by GC-MS has shown a top peak at m/z 67 and a second highest peak at m/z 95 in its mass spectrum, which are critical for its definitive identification nih.gov.

Table 1: Characteristic GC-MS Data for this compound

ParameterValueDescriptionSource
Molecular Ion (M⁺)m/z 152Corresponds to C₁₁H₂₀ molecular weight nih.gov
Top Peak (m/z)67Most abundant fragment ion nih.gov
Second Highest Peak (m/z)95Second most abundant fragment ion nih.gov

GC-MS is indispensable for purity assessment, as the presence of impurities is readily identified by additional peaks in the chromatogram, each with its unique mass spectrum. By comparing the mass spectrum of each eluted component against spectral libraries (e.g., NIST library), unknown compounds can be identified, and the purity of this compound samples can be accurately determined technologynetworks.comnih.gov.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for C≡C Stretch and Alkyl Chain Vibrations

Infrared (IR) spectroscopy identifies functional groups based on the absorption of infrared radiation at specific vibrational frequencies, which cause changes in the molecule's dipole moment. For alkynes, the carbon-carbon triple bond (C≡C) stretching vibration is a key diagnostic feature.

For internal alkynes like this compound, the C≡C stretch typically appears as a weak to medium intensity band in the region of 2100-2250 cm⁻¹ libretexts.orgpressbooks.publibretexts.orgorgchemboulder.com. The intensity of this band is often weak because the triple bond is located internally within the carbon chain, leading to a minimal change in dipole moment during its vibration. Unlike terminal alkynes (e.g., 1-undecyne), this compound lacks a C-H bond directly attached to the triple bond, and therefore, the characteristic strong C-H stretch band of terminal alkynes around 3300 cm⁻¹ will be absent in its IR spectrum libretexts.orgpressbooks.publibretexts.orgorgchemboulder.com.

The alkyl chain portion of this compound also exhibits characteristic IR absorption bands. The C-H stretching vibrations from the sp³ hybridized carbons in the alkyl chain typically appear in the region of 2850-2950 cm⁻¹, with various bending modes observed at lower wavenumbers libretexts.orgpressbooks.publibretexts.org.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypeWavenumber Range (cm⁻¹)IntensitySignificanceSource
C≡C (Alkyne)Stretch2100-2250Weak-MediumDiagnostic for internal triple bond libretexts.orgpressbooks.publibretexts.orgorgchemboulder.com
Alkyl C-H (sp³)Stretch2850-2950StrongCharacteristic of saturated hydrocarbon chains libretexts.orgpressbooks.publibretexts.org

Raman Spectroscopy for Symmetric Vibrations of the Alkyne Moiety

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of light, providing information about molecular vibrations that induce a change in polarizability ksu.edu.sastellarnet.us. This makes Raman particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak or absent in IR spectra.

For internal alkynes such as this compound, the C≡C stretching vibration is typically a strong and sharp band in the Raman spectrum ksu.edu.sauc.edu. This is because the symmetric stretching of the triple bond causes a significant change in the molecule's electron cloud deformability (polarizability), leading to strong Raman activity ksu.edu.sauc.edu. The wavenumber for the C≡C stretch in Raman is expected to be in a similar range to that observed in IR, approximately 2100-2250 cm⁻¹, but with a much higher intensity uc.edu. Other symmetric vibrations of the alkyl chain, which might be less prominent in IR, can also be observed in the Raman spectrum. The combined use of IR and Raman spectroscopy offers a comprehensive vibrational fingerprint for the structural elucidation of this compound.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures, leveraging differences in physical and chemical properties.

Gas Chromatography (GC) for Volatile Components Analysis and Retention Index Studies

Gas Chromatography (GC) is the preferred method for the separation and analysis of volatile compounds like this compound due to its high resolution and sensitivity. In GC, a sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Components of the mixture separate based on their differential partitioning between the stationary and mobile phases.

Retention indices, particularly Kovats retention indices, are invaluable for compound identification in GC. These indices are temperature-independent and provide a standardized measure of a compound's retention time relative to a series of n-alkanes. For this compound, several Kovats retention indices have been reported, aiding in its identification across different GC systems and column chemistries nih.govnist.gov.

Table 3: Kovats Retention Indices for this compound

Column TypeRetention Index (RI)Source
Standard Non-polar1164 nih.gov
Semi-standard Non-polar1140, 1141, 1150, 1151, 1152 nih.gov
Standard Polar1330.4, 1334.1, 1337.4, 1354, 1355.9, 1362, 1363, 1364, 1365, 1366 nih.gov

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Preparative Separation

While this compound itself is typically analyzed by GC due to its volatility, High-Performance Liquid Chromatography (HPLC) plays a crucial role in the analysis of its non-volatile derivatives or when this compound is part of a complex mixture containing compounds with lower volatility. HPLC separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase, making it suitable for a wide range of organic molecules that are not easily vaporized thermofisher.com.

HPLC can be utilized for both analytical and preparative purposes. In analytical applications, it is used for the quantification, purity assessment, and identification of this compound derivatives. Common modes, such as reversed-phase HPLC, employ a non-polar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity thermofisher.com.

For preparative separation, HPLC can be scaled up to isolate larger quantities of purified this compound derivatives from reaction mixtures or natural extracts. This is particularly valuable in synthetic chemistry for purifying reaction products where this compound serves as a precursor or reactant thermofisher.comnih.gov.

Chiral Chromatography for Enantiomeric Purity Assessment of Chiral this compound Analogs

Chiral chromatography stands as a highly reliable and accurate method for separating chiral molecules and determining their enantiomeric purity researchgate.net. Enantiomers are stereoisomers that are non-superimposable mirror images of each other, possessing identical chemical and physical properties in an achiral environment but behaving differently in a chiral environment nih.gov. The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers of a compound and a chiral stationary phase (CSP) researchgate.net.

In this technique, a chiral column, containing other chiral molecules bound to its stationary phase, creates a chiral environment researchgate.net. When a racemic mixture of a chiral this compound analog is introduced, each enantiomer interacts differently with the chiral surface, forming transient diastereomeric complexes researchgate.net. Since diastereomers exhibit distinct properties, they are separated as they pass through the column, resulting in different retention times for each enantiomer researchgate.net.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be equipped with chiral columns for enantiomeric separations researchgate.net. Common chiral stationary phases often include polysaccharide-based materials, such as cellulose (B213188) and amylose (B160209) derivatives, or cyclodextrins, which are widely utilized due to their versatility in separating a broad range of enantiomers. The enantiomeric excess (% ee), a measure of chiral purity, is determined by the relative amounts (e.g., percentages or concentration fractions) of the individual enantiomers, typically calculated from the peak areas in the chromatogram researchgate.netnih.gov. While specific detailed research findings on the chiral chromatographic separation of this compound analogs are not extensively documented in general literature, the principles and methodologies described are directly applicable for assessing the enantiomeric purity of any synthesized chiral this compound derivative.

Other Advanced Analytical Methods

Beyond chromatographic techniques, other advanced analytical methods provide crucial insights into the solid-state structure and chiroptical properties of this compound derivatives.

X-ray Diffraction (XRD) for Crystalline Derivatives and Solid-State Structure

For this compound derivatives, particularly those that can form suitable crystals, single-crystal X-ray diffraction can provide definitive structural elucidation. An example of such an application is the study of 11-{[(4′-heptoxy-4-biphenylyl) carbonyl] oxy}-1-undecyne (A9EO7) , a derivative of undecyne with a biphenyl (B1667301) mesogenic moiety. Its crystal structure was investigated using a combination of electron diffraction (ED) and wide-angle X-ray diffraction (WAXD), alongside molecular simulation. This compound was found to crystallize in an orthorhombic system with the P2₁2₁2 space group. The unit cell parameters determined were:

ParameterValueUnit
Space GroupP2₁2₁2-
a5.78Å
b7.46Å
c63.26Å

This detailed structural information, including the molecular conformation and packing, was elucidated through these diffraction techniques. XRD is invaluable for confirming the absolute structure of crystalline derivatives and understanding their solid-state behavior.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral this compound Analogs

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential analytical technique for analyzing chirality in molecules through their optical activity. CD measures the differential absorption of left and right circularly polarized light by a chiral molecule nih.gov. Only chiral molecules exhibit CD, and enantiomers will display CD spectra of equal magnitude but opposite sign, often appearing as mirror images of each other.

For chiral this compound analogs, CD spectroscopy can be a powerful tool for stereochemical assignment, including the determination of absolute configuration and conformational analysis nih.gov. The CD spectrum, which plots the difference in absorption (ΔA) or molar circular dichroism (Δε) as a function of wavelength, provides a unique chiroptical fingerprint. The analysis typically involves comparing the recorded CD spectrum of the unknown chiral analog with the CD spectra of compounds with known configurations or with theoretically calculated spectra nih.gov.

While specific published research detailing the CD spectra of chiral this compound analogs was not found in the immediate search, the general principles of CD apply. For compounds lacking a strong UV chromophore, Vibrational Circular Dichroism (VCD) can be employed, as it originates from vibrational transitions and offers richer spectral features, allowing for the determination of absolute configuration and conformational distribution in solution without the need for crystallization. The application of CD or VCD to chiral this compound analogs would provide critical insights into their three-dimensional structure and handedness.

Theoretical and Computational Chemistry of 2 Undecyne

Reaction Mechanism Predictions and Energetic Profiles

Potential Energy Surface Mapping for Complex Transformations

A Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry, representing the potential energy of a molecular system as a function of its atomic coordinates. It serves as a "landscape" that illustrates how the energy of a molecule changes with variations in its geometry libretexts.orglibretexts.orgiupac.org. For a system with multiple atoms, the PES is a multi-dimensional hypersurface where minima correspond to stable molecular structures (reactants or products) and saddle points represent transition states connecting these minima libretexts.orgiupac.orgresearchgate.net.

Mapping a PES for complex transformations involves systematically varying specific internal coordinates, such as bond lengths, bond angles, or dihedral angles, and calculating the corresponding electronic energy at each configuration using quantum mechanical methods. This process allows for the identification of reaction pathways, energy barriers, and stable intermediates. For 2-Undecyne, PES mapping could be employed to study various transformations, including:

Conformational Isomerization: Due to the long alkyl chain, this compound possesses numerous rotatable single bonds. PES mapping can elucidate the energy barriers associated with rotations around these bonds, particularly those adjacent to the triple bond, and identify stable conformers.

Isomerization Reactions: While the triple bond is relatively stable, transformations like alkyne-allene rearrangements or shifts of the triple bond along the carbon chain could be explored through PES mapping.

Reaction Mechanisms: For any proposed chemical reaction involving this compound (e.g., addition reactions across the triple bond), PES mapping is crucial for identifying transition states, determining activation energies, and understanding the step-by-step mechanism. The energetically easiest route on the PES defines the potential energy profile of a reaction iupac.org.

The complexity of mapping a full PES increases exponentially with the number of atoms. Therefore, for larger molecules like this compound, researchers often focus on specific reaction coordinates or a reduced dimensionality of the PES to study particular transformations iupac.orgresearchgate.net.

Spectroscopic Property Prediction and Simulation

Computational methods are invaluable for predicting and simulating various spectroscopic properties, offering a powerful tool for interpreting experimental spectra and aiding in structural elucidation.

Computational NMR Chemical Shift Calculation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structures. Computational NMR chemical shift calculation involves predicting the precise resonance frequencies of atomic nuclei (e.g., ¹H, ¹³C) within a molecule in a magnetic field uni-bonn.de. These calculations are typically performed using quantum chemical methods, most commonly Density Functional Theory (DFT), often employing gauge-including atomic orbital (GIAO) methods to account for the magnetic field's effect on electron orbitals uni-bonn.deq-chem.commdpi.com.

The chemical shift (δ) is influenced by the electronic environment around the nucleus, which is affected by factors such as electronegativity of neighboring atoms, hybridization, and magnetic anisotropy of π systems libretexts.org. For this compound, computational NMR chemical shift calculations would provide:

¹H NMR Chemical Shifts: Prediction of the unique chemical shifts for each distinct proton environment along the undecyl chain and particularly for protons adjacent to the alkyne group. The protons directly attached to the sp-hybridized carbons of the alkyne are absent in this compound, but the protons on the carbons α to the triple bond would exhibit characteristic shifts due to the magnetic anisotropy of the alkyne.

¹³C NMR Chemical Shifts: Prediction of the chemical shifts for each carbon atom. The sp-hybridized carbons of the triple bond are expected to resonate in a distinct region (typically around 65-90 ppm), while the sp³-hybridized carbons of the alkyl chain would show shifts characteristic of their environment (e.g., primary, secondary, tertiary carbons).

Computational NMR calculations offer high accuracy, with Hartree-Fock (GIAO-HF) providing typical accuracies of 0.2–0.4 ppm for ¹H NMR chemical shifts q-chem.com. These computational predictions can be compared with experimental data to confirm structural assignments and resolve ambiguities, especially in cases of overlapping signals mdpi.com.

Prediction of Vibrational Frequencies (IR and Raman)

Infrared (IR) and Raman spectroscopies probe the vibrational modes of molecules, providing information about functional groups and molecular symmetry. Computational prediction of vibrational frequencies involves calculating the normal modes of vibration and their corresponding intensities using quantum chemical methods (e.g., DFT frequency calculations) wiley-vch.de.

IR Spectroscopy: An IR absorption occurs when a molecular vibration leads to a change in the molecule's dipole moment wiley-vch.delibretexts.orgillinois.edu.

Raman Spectroscopy: Raman scattering occurs when a molecular vibration leads to a change in the molecule's polarizability wiley-vch.deillinois.edusepscience.com.

IR and Raman spectroscopies are complementary techniques; a vibrational mode that is strong in IR may be weak or absent in Raman, and vice versa, particularly for molecules with a center of symmetry illinois.edusepscience.comquora.com. For this compound, computational vibrational analysis would predict:

Characteristic Alkyne Vibrations: The C≡C stretching vibration is typically observed in the IR spectrum around 2100-2260 cm⁻¹ (if the bond is asymmetric) and is often strong in Raman due to a significant change in polarizability. The C-H stretch of terminal alkynes (if present) is also characteristic, but this compound is an internal alkyne.

Alkyl Chain Vibrations: A multitude of C-H stretching, bending, and C-C stretching and bending vibrations characteristic of the long saturated hydrocarbon chain would be predicted.

These predicted spectra can be used to identify key functional groups and confirm the presence of the alkyne moiety within the undecyl chain.

UV-Vis Absorption Spectra Simulation

Ultraviolet-Visible (UV-Vis) absorption spectroscopy involves the absorption of light by molecules, leading to electronic transitions from ground states to excited states. Computational UV-Vis absorption spectra simulation aims to predict the wavelengths and intensities of these electronic transitions sobereva.comfaccts.de. The most common computational approach for this is Time-Dependent Density Functional Theory (TD-DFT), which calculates excitation energies and oscillator strengths sobereva.comfaccts.de.

For this compound, the triple bond acts as a chromophore. While simple alkynes typically absorb in the far UV region, the presence of the long alkyl chain and potential conformational effects could subtly influence the absorption characteristics. Computational UV-Vis simulation would:

Predict Electronic Transitions: Determine the energies (and thus wavelengths) of electronic excitations within the molecule.

Calculate Oscillator Strengths: Predict the probability of these transitions, which correlates with the intensity of the absorption bands.

Simulate Spectrum: The calculated discrete transitions are often broadened (e.g., using Gaussian functions) to produce a continuous spectrum that can be directly compared with experimental UV-Vis data faccts.de.

This simulation helps in understanding the electronic structure and light absorption properties of this compound, particularly concerning the π-electron system of the alkyne.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a dynamic view of molecular behavior, including conformational changes, intermolecular interactions, and thermodynamic properties mpg.denih.govnih.govrsc.org.

Conformational Dynamics of this compound in Solution

The long alkyl chain of this compound allows for significant conformational flexibility. MD simulations are particularly well-suited to study the conformational dynamics of such molecules in a solvent environment.

Exploration of Conformational Space: MD simulations can explore the various accessible conformations of this compound by allowing the molecule to move and reorient over time, driven by thermal energy mpg.denih.govnih.gov. This is especially important for flexible molecules where many low-energy conformers might exist.

Role of Solvent: Simulating this compound in solution (e.g., water or an organic solvent) allows for the investigation of solvent-solute interactions and their influence on the molecule's conformational preferences and dynamics. Solvents are typically modeled explicitly (e.g., TIP3P water molecules) to capture these effects accurately nih.gov.

Analysis of Trajectories: Analysis of the MD trajectories can reveal insights into the flexibility of the undecyl chain, the rotational freedom around the C-C single bonds, and any preferred orientations or dynamics of the alkyne moiety. Techniques like principal component analysis (PCA) can be used to identify the dominant modes of motion and conformational changes nih.gov.

Thermodynamic Properties: MD simulations can also be used to calculate thermodynamic properties related to conformational changes, such as free energy differences between different conformational states nih.govrsc.org.

While specific MD studies on this compound's conformational dynamics in solution were not directly found in the search results, the methodology is widely applied to similar long-chain hydrocarbons and molecules with internal degrees of freedom to understand their behavior in various environments.

Compound Information

Applications of 2 Undecyne in Advanced Materials Science and Polymer Chemistry

2-Undecyne as a Monomer for Polyalkynes

The polymerization of internal alkynes like this compound can lead to the formation of polyalkynes, which are polymers with a backbone containing carbon-carbon double bonds and pendant side chains. The properties of these polymers are highly dependent on the structure of the monomer and the polymerization method employed.

Living polymerization is a chain growth process that proceeds in the absence of chain transfer and termination reactions. wikipedia.org This technique allows for precise control over the polymer's molecular weight, architecture, and end-group functionality. wikipedia.orgdtic.mil While the living polymerization of terminal alkynes has been well-established, the living polymerization of internal alkynes such as this compound is more challenging due to the increased steric hindrance around the triple bond.

However, advancements in catalyst design, particularly with transition metal complexes based on rhodium, molybdenum, and tungsten, have enabled the controlled polymerization of some internal alkynes. These catalyst systems can activate the alkyne bond and initiate polymerization in a controlled manner, leading to polymers with narrow molecular weight distributions (polydispersity index, PDI ≈ 1.1–1.3). The mechanism often involves the coordination of the alkyne to the metal center, followed by insertion into the growing polymer chain.

For this compound, a hypothetical living polymerization could be initiated by a suitable transition metal catalyst, leading to the formation of poly(this compound). The resulting polymer would possess a conjugated backbone with alternating double bonds and pendant methyl and nonyl groups. The control over molecular weight afforded by a living process would be crucial for tuning the material's properties for specific applications.

Table 1: Hypothetical Parameters for Living Polymerization of this compound

Parameter Value
Monomer This compound
Catalyst System Transition Metal Complex (e.g., Rh-based)
Solvent Toluene or THF
Temperature (°C) 30-60
Theoretical Mn (g/mol) 5,000 - 50,000
Polydispersity Index (PDI) < 1.3

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. escholarship.org The ability to synthesize well-defined block copolymers is a key advantage of living polymerization techniques. harth-research-group.org By sequentially adding different monomers to a living polymerization system, block copolymers with tailored block lengths and compositions can be prepared. cmu.edumdpi.com

Incorporating this compound into a block copolymer architecture could impart unique properties. For instance, a diblock copolymer consisting of a flexible, soluble block (e.g., polystyrene) and a rigid, conjugated poly(this compound) block could self-assemble into interesting nanostructures. The synthesis of such a block copolymer would involve the living polymerization of the first monomer (e.g., styrene) to form a living macroinitiator, followed by the addition of this compound to grow the second block.

The successful synthesis of such block copolymers would depend on the crossover efficiency from the living end of the first block to initiate the polymerization of this compound. The choice of catalyst and reaction conditions would be critical to ensure that the polymerization of the second block proceeds in a controlled manner without terminating the living chains.

Table 2: Potential Block Copolymers Incorporating this compound

Block Copolymer Architecture Potential Properties
Polystyrene-block-poly(this compound) Self-assembly into micelles or films with distinct domains
Poly(ethylene glycol)-block-poly(this compound) Amphiphilic, potential for drug delivery applications
Poly(this compound)-block-poly(lactic acid) Biocompatible and degradable materials with tunable properties

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique that typically involves the ring-opening of cyclic olefins mediated by transition metal catalysts. youtube.com While ROMP is not directly applicable to linear alkynes like this compound, it is a relevant topic in the context of creating polymers with alkyne functionalities. nih.gov It is possible to design and synthesize cyclic monomers that contain an alkyne moiety. The ROMP of such monomers would yield a polymer with alkyne groups in the side chains.

For example, a cyclooctene monomer functionalized with an undecyne group could be polymerized via ROMP using a Grubbs or Schrock catalyst. The resulting polymer would have a poly(cyclooctenylene) backbone with pendant undecyne groups. These alkyne-functionalized polymers could then undergo further modification reactions.

It is important to note that Ring-Opening Alkyne Metathesis Polymerization (ROAMP) is a distinct process that involves the polymerization of strained cyclic alkynes to form conjugated polymers. escholarship.orgescholarship.org This method, however, is not applicable to the linear and unstrained this compound.

Functionalization of Polymeric Materials with this compound Moieties

Beyond its use as a monomer, this compound can be employed as a functionalizing agent to introduce alkyne groups onto existing polymer backbones. The presence of the internal alkyne provides a versatile handle for post-polymerization modification through various "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). sigmaaldrich.commcmaster.ca

To achieve this functionalization, a polymer with reactive side groups (e.g., hydroxyl, halide, or carboxylic acid) is first prepared. These groups can then be reacted with a derivative of this compound. For example, a polymer with pendant hydroxyl groups could be esterified with a carboxylic acid derivative of this compound.

The resulting alkyne-functionalized polymer can then be used to attach a wide variety of molecules, including fluorescent dyes, bioactive molecules, or other polymer chains, by reacting it with an azide-containing compound. This approach allows for the creation of complex and multifunctional materials with precisely controlled compositions and properties.

Optoelectronic and Electronic Materials Applications

The conjugated backbone of polyalkynes derived from internal alkynes suggests their potential for use in optoelectronic and electronic devices. The overlapping p-orbitals along the polymer chain can facilitate the delocalization of electrons, leading to interesting electronic and optical properties. researchgate.netepa.gov

The polymerization of this compound would result in a substituted polyacetylene, a class of conjugated polymers known for their semiconductor properties. researchgate.net The electronic properties of poly(this compound) would be influenced by the nature of the alkyl substituents (methyl and nonyl groups). These groups can affect the polymer's solubility, processability, and solid-state packing, all of which play a crucial role in the performance of electronic devices.

Polymers with alkyne-containing backbones, such as poly(p-phenylene ethynylene)s (PPEs), are another important class of materials for optoelectronics. While not directly synthesized from this compound, the study of such systems provides insights into the potential of alkyne-rich polymers. These materials often exhibit strong fluorescence and are being investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. epa.govmonash.eduresearchgate.net

The development of synthetic routes to well-defined poly(this compound) and its block copolymers could open up new avenues for creating novel conjugated materials with tunable properties for a range of optoelectronic applications. Further research would be needed to characterize the photophysical and electronic properties of these materials and to evaluate their performance in device settings.

Table 3: Potential Optoelectronic Applications of this compound-Based Polymers

Application Relevant Property
Organic Light-Emitting Diodes (OLEDs) Electroluminescence, charge transport
Organic Photovoltaics (OPVs) Light absorption, charge separation and transport
Organic Field-Effect Transistors (OFETs) Charge carrier mobility
Chemical Sensors Changes in optical or electronic properties upon analyte binding

Integration into Organic Semiconductors and Two-Dimensional (2D) Materials

The incorporation of alkyne functionalities, such as the triple bond in this compound, into organic materials is a pivotal strategy for the development of advanced organic semiconductors. The unique electronic and structural characteristics of the carbon-carbon triple bond allow for the creation of conjugated systems, which are fundamental to the performance of these materials. fiveable.me Alkynes can be utilized to form polymers with conjugated backbones, featuring alternating single and triple or double bonds, which facilitates the delocalization of π-electrons. oup.com This delocalization is crucial for charge transport, a key property of semiconducting materials.

In the context of organic electronics, polymers derived from alkynes are integral components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). studysmarter.co.uksigmaaldrich.com For instance, Sonogashira coupling reactions, which involve terminal alkynes and aryl halides, are widely used to synthesize poly(aryleneethynylene)s (PAEs), a class of conjugated polymers. oup.com While this compound is an internal alkyne, its derivatives with terminal alkyne groups could be employed in such polymerization reactions. Furthermore, the linear geometry of the alkyne group influences the packing of polymer chains in the solid state, which in turn affects the electronic coupling between adjacent chains and, consequently, the charge mobility of the material. solubilityofthings.com

The application of alkynes extends to the synthesis of two-dimensional (2D) materials, which are crystalline substances with a thickness of just a few atoms. youtube.com Diyne-linked 2D polymers, for example, can be synthesized through coupling reactions of monomers containing two alkyne groups. nih.gov These materials exhibit a well-defined, periodic network structure. The synthesis of such materials can be achieved through methods like Glaser coupling on liquid surfaces, which facilitates the formation of crystalline 2D polymers. nih.gov The incorporation of an undecyne moiety like this compound into the monomeric units could influence the properties of the resulting 2D material, such as its electronic bandgap and charge carrier density. researchgate.net The long alkyl chain of this compound could be leveraged to control the interlayer spacing and solubility of these 2D polymers.

Self-Assembled Systems and Nanomaterials

The precise control over the arrangement of molecules at the nanoscale is a cornerstone of modern materials science, and this compound presents intriguing possibilities in the realm of self-assembled systems and nanomaterials. The interplay between the alkyne functional group and the long hydrocarbon chain allows for the formation of ordered structures on various substrates and the construction of novel nanomaterials with tailored properties.

Formation of Self-Assembled Monolayers (SAMs) Utilizing this compound

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. sinica.edu.tw While the formation of SAMs from alkanethiols on gold is a well-established field, there is growing interest in alternative anchoring groups, including alkynes. acs.org Terminal alkynes have been shown to form stable and relatively densely packed SAMs on gold substrates. acs.orgnih.gov The interaction between the terminal alkyne and the gold surface is thought to involve a vinylidene-gold interaction. acs.org

The formation of high-quality SAMs from terminal alkynes is sensitive to experimental conditions, requiring an oxygen-free environment to prevent oxidation of the alkyne group, which can lead to disordered films. nih.govresearchgate.net The properties of these SAMs, such as their packing density and molecular orientation, are comparable to those of alkanethiolate SAMs. nih.govresearchgate.net

While most research has focused on terminal alkynes, the principles can be extended to internal alkynes like this compound. The presence of the triple bond within the carbon chain in this compound would likely lead to a different orientation and packing density on a substrate compared to a terminal alkyne. The steric hindrance from the alkyl groups on both sides of the triple bond in this compound could influence its interaction with the surface and the resulting monolayer structure. Further research is needed to fully elucidate the nature of SAMs formed from internal alkynes.

Below is a table comparing the properties of SAMs formed from different adsorbates on gold, illustrating the potential characteristics of an undecyne-based SAM.

AdsorbateAnchoring GroupTypical Film ThicknessWater Contact AngleKey Features
1-DodecanethiolThiol~15 Å~110°Well-ordered, densely packed monolayer
1-DodecyneTerminal Alkyne~14 Å~105°Stable, relatively densely packed
This compound (Hypothetical) Internal Alkyne - - Potentially different orientation and packing due to internal triple bond

Data for 1-Dodecanethiol and 1-Dodecyne are representative values from the literature. Data for this compound is hypothetical and would require experimental verification.

Nanostructured Materials Incorporating Undecyne Scaffolds for Specific Properties

The undecyne scaffold, with its combination of a rigid alkyne unit and a flexible alkyl chain, is a versatile building block for the creation of nanostructured materials. These materials can be designed to have specific properties for applications in areas such as tissue engineering and electronics. nih.govmdpi.com

In the context of regenerative medicine, for example, nanostructured scaffolds that mimic the extracellular matrix can promote cell adhesion, migration, and differentiation. nih.govnih.gov While not specifically using this compound, studies have shown that scaffolds made from bioresorbable polymers and incorporating materials like graphene oxide can guide the growth of neural stem cells. nih.gov The incorporation of undecyne-containing monomers into such polymers could provide a means to tune the mechanical properties and surface chemistry of the scaffold. The alkyne group can also serve as a handle for further chemical modification, allowing for the attachment of bioactive molecules.

Furthermore, the polymerization of alkyne-containing monomers can lead to the formation of nanostructured polymers with unique optical and electronic properties. For example, cyclic polymers synthesized from alkynes exhibit different physical properties compared to their linear counterparts, such as higher density and unique viscoelastic behaviors. oborolabs.com The use of a monomer like this compound in such polymerizations could lead to new materials with potential applications in advanced coatings, sensors, and nanotechnology. oborolabs.com The self-assembly of block copolymers containing undecyne segments is another avenue for creating well-defined nanostructures, such as micelles or vesicles, which can be used for drug delivery or as templates for the synthesis of other nanomaterials.

Chemical Biology and Bio Organic Research Involving 2 Undecyne Analogues

Synthetic Building Block for Biologically Active Molecules

Alkynes, including internal alkynes like 2-undecyne, serve as versatile building blocks in organic synthesis due to the reactivity of their triple bond. They can participate in a wide array of reactions, enabling the construction of complex molecular architectures nd.edunih.gov.

Natural products often exhibit intricate and diverse chemical structures, making their total synthesis a significant challenge in organic chemistry. Alkynes are frequently employed as key intermediates in the synthesis of such complex molecules. They can be involved in carbon-carbon coupling reactions, cyclization reactions, and other transformations to build the core scaffolds of natural products or their derivatives nd.eduhilarispublisher.comgoogle.comnih.govcri.or.th. For instance, 3-undecyne (B1582261), an isomer of this compound, has been highlighted as a versatile building block for synthesizing complex natural products and pharmaceuticals, including oligosaccharides and other biologically relevant compounds nd.eduuu.nl. While this compound shares the alkyne functionality, specific instances of its direct use as a precursor in the total synthesis of complex natural products are not widely reported in the current literature.

Bioorthogonal chemistry refers to reactions that can occur rapidly and selectively within living systems without interfering with native biochemical processes hilarispublisher.comgoogle.comnih.govreddit.commdpi.comnih.gov. Alkynes are central to one of the most prominent bioorthogonal reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry" nd.eduhilarispublisher.comgoogle.comnih.govreddit.commdpi.comnih.govwindows.netthermofisher.com. This reaction forms a stable 1,2,3-triazole ring and is highly efficient, modular, and tolerant of various functional groups and aqueous environments nd.edunih.govwindows.netthermofisher.com.

Derivatized alkynes are widely used as chemical reporters or tags for labeling biomolecules such as proteins, glycans, nucleic acids, and lipids in complex biological environments nih.govreddit.commdpi.comthermofisher.commdpi.com. While terminal alkynes are more commonly employed in CuAAC due to their higher reactivity with azides, internal alkynes can also participate, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free variant that utilizes strained cyclooctynes google.comnih.govnih.gov. Given that this compound is an internal alkyne, its derivatized forms could potentially be explored in such bioorthogonal reactions, though no specific studies detailing the use of derivatized this compound in click reactions were found in the provided search results.

Mechanistic Probes for Biological Systems

Alkynes can be incorporated into molecules to serve as mechanistic probes, allowing researchers to study biological processes, enzyme mechanisms, and protein interactions with high precision.

Enzyme substrate analogues are synthetic compounds designed to mimic natural substrates, often with modifications that allow for the investigation of enzyme mechanisms, active site characteristics, and catalytic pathways cri.or.thuu.nlresearchgate.netreddit.commdpi.comwindows.netmdpi.comwpmucdn.com. The incorporation of an alkyne moiety into a substrate analogue can provide a unique handle for probing enzyme activity or for forming covalent adducts that can be analyzed to understand transient intermediates or inhibition mechanisms wpmucdn.com. For instance, 3-undecyne has been studied for its antimicrobial properties, which involve enzyme inhibition through covalent bond formation with proteins uu.nl. While alkynes are valuable in this context, specific research employing this compound as an enzyme substrate analogue for mechanistic studies was not identified in the provided search results.

Alkyne tags are widely used in protein labeling and bioconjugation strategies, particularly in conjunction with click chemistry, to visualize, track, or isolate proteins of interest nd.edunih.govmdpi.com. Proteins can be engineered to incorporate non-canonical amino acids bearing alkyne functionalities, or alkynes can be directly attached to specific residues (e.g., N-terminus, cysteine thiols). These alkyne-tagged proteins can then be reacted with azide-functionalized probes (e.g., fluorophores, affinity tags) via click chemistry, enabling diverse applications such as imaging, activity-based protein profiling, and proteomics hilarispublisher.comnih.govreddit.commdpi.commdpi.com. The high specificity and biocompatibility of click reactions make them ideal for studying proteins in their native environments hilarispublisher.comnih.govreddit.com. Despite the broad utility of alkyne tags in protein labeling, specific instances of this compound being used as a protein labeling tag or in bioconjugation strategies were not found in the current search results.

Chemoenzymatic Synthesis of this compound Derivatives

Chemoenzymatic synthesis, which combines chemical and enzymatic reactions, offers a powerful approach for the efficient and selective production of complex molecules, often leveraging the high specificity and mild reaction conditions afforded by enzymes. While chemoenzymatic strategies are widely employed for synthesizing diverse compounds, including β-lactam compounds, indole-containing acyloin derivatives, and various carbohydrates, direct and extensive reports on the chemoenzymatic synthesis specifically yielding this compound or its internal alkyne derivatives are not widely documented in the readily available literature. cmdm.twfishersci.atfishersci.comcenmed.comuni.lunist.govnist.gov

However, the broader field of chemical biology demonstrates the potential for integrating alkyne functionalities into biomolecules through various means. Alkynes, including internal ones, can be incorporated into biological scaffolds metabolically or chemically, serving as unique chemical handles for subsequent bioorthogonal reactions. Enzymes play a crucial role in the stereoselective synthesis of chiral compounds and in modifying complex natural products, suggesting a potential avenue for future chemoenzymatic routes that could involve undecyne derivatives, either as substrates for enzymatic transformations or as components within larger, enzymatically assembled structures. cmdm.tw For instance, alkyne-containing analogues have been conjugated to azido (B1232118) sugars via copper(I)-catalyzed cycloaddition following chemoenzymatic synthesis of peptide backbones, highlighting an indirect role for alkynes within chemoenzymatic workflows. fishersci.com

Development of Chemical Tools for Modulating Biological Pathways

Undecyne analogues, including this compound and its isomers, have found utility in chemical biology as components of probes and modulators of biological pathways, primarily through their integration into bioorthogonal reactions and their intrinsic biological activities.

Bioorthogonal Chemistry and Alkyne Tags

Alkynes are highly valuable as bioorthogonal tags in chemical biology due to their small size, chemical stability, and ability to react selectively with complementary functional groups under mild, biocompatible conditions. fishersci.at This enables the labeling, visualization, quantification, and functional analysis of various biomolecules such as proteins, lipids, nucleic acids, and glycans within complex biological systems.

While many click chemistry applications, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), often utilize terminal or strained alkynes for optimal reactivity, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is particularly effective for the derivatization and analysis of internal alkynes in crude biological extracts. This makes RuAAC a powerful tool for studying naturally occurring internal alkynes, including potential this compound analogues, by forming trisubstituted triazoles that exhibit significantly improved electrospray ionization efficiencies for mass spectrometry analysis.

Modulators of Biological Processes

Undecyne isomers have been identified as having direct roles in modulating biological pathways or as scaffolds for developing such modulators.

Volatile Organic Compounds (VOCs): 4-Undecyne (B1595362), an isomer of this compound, has been identified as a volatile organic compound (VOC) produced by the plant growth-promoting bacterium Pseudomonas fluorescens SBW25. The production of 4-undecyne, along with other acyclic alkenes like 3-nonene (B53289) and 1-undecene, is regulated by the GacS sensor kinase. Mutations in the gacS gene significantly reduce the abundance of these VOCs, indicating their involvement in bacterial signaling that affects plant growth and induced systemic resistance in plants like Arabidopsis and tobacco. nist.gov This highlights a direct biological role for an undecyne isomer in inter-organismal communication and modulation of plant physiology.

Serotonin (B10506) Receptor Modulators: Undecyne-based scaffolds have been explored in the design of receptor modulators. For instance, 1-undecyne (B103828) (a terminal alkyne isomer of this compound) has been utilized in the synthesis of 4-undecylpiperidine-2-carboxamides. These compounds were designed and evaluated as positive allosteric modulators (PAMs) of the serotonin (5-HT) 5-HT2C receptor (5-HT2CR). uni.lu Compound 16 (CYD-1–79), derived from this synthetic route, demonstrated the ability to potentiate 5-HT-evoked intracellular calcium release in cells expressing the human 5-HT2CR, without affecting the 5-HT2A receptor. uni.lu This research exemplifies the potential of undecyne-containing structures in developing targeted therapeutic agents for neurological disorders.

Antimicrobial Activity: Another isomer, 3-undecyne, has shown promising antimicrobial properties. Research indicates that 3-undecyne can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. Its proposed mechanism of action involves the disruption of bacterial cell membranes and the inhibition of essential enzymatic functions through covalent bond formation with proteins.

The antimicrobial activity of 3-undecyne is summarized in the table below:

Concentration (µg/mL)% Inhibition E. coli% Inhibition S. aureus
62.579.587.0
12593.6100
250100-

Furthermore, undecyne (without specifying the isomer) has been noted to affect glycine (B1666218) receptors, suggesting broader interactions with ion channels.

Environmental Fate and Transformation Mechanisms of Undecyne Derivatives

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation refers to non-biological processes that transform chemical compounds in the environment. These include reactions driven by light (photochemical degradation), water (hydrolysis), and interactions with environmental matrices (adsorption).

Photochemical degradation involves the transformation of compounds initiated by light absorption, often leading to reactions with reactive species in the atmosphere or aquatic environments. For alkynes, reactions with ozone are a notable atmospheric degradation pathway. Studies on the kinetics of ozone reactions with alkynes indicate that these reactions generally proceed at lower rates and with higher activation energies compared to olefins (alkenes). acs.org The reactivity of both olefins and alkynes in ozonation is primarily influenced by the inductive effects of substituents. acs.org For instance, second-order rate constants (kO₃) for ozone reactions with alkynes are typically around 10² M⁻¹ s⁻¹, with activation energies ranging from 36.7 to 48.1 kJ mol⁻¹. acs.org This suggests that while photochemical degradation can occur, it might be a slower process for alkynes like 2-Undecyne compared to compounds with more reactive double bonds.

Table 1: General Kinetic Parameters for Ozone Reactions with Alkynes (Illustrative)

ParameterValue Range (Alkynes)Source
Second-order rate constant (kO₃) at 20°C~10² M⁻¹ s⁻¹ acs.org
Activation Energy (Ea)36.7 – 48.1 kJ mol⁻¹ acs.org
kO₃ (25°C) vs. kO₃ (10°C) Ratio~2.2 – 2.8 times higher acs.org

Note: Specific data for this compound is not available; values are generalized from alkyne studies.

Hydrolysis is a chemical reaction in which water reacts with a compound, breaking a bond and forming new compounds. While hydrolysis is a primary degradation pathway for many organic chemicals in aquatic environments, especially those with hydrolyzable functional groups like esters or amides, alkynes are generally less susceptible to direct hydrolysis under typical environmental conditions. nih.gov The hydration of alkynes in laboratory settings, which involves the addition of water across the triple bond, typically requires strong acid catalysts and often mercuric ions, leading to enol intermediates that rapidly tautomerize to more stable ketone products. libretexts.org This is a synthetic transformation and not commonly observed as a significant abiotic degradation pathway for simple alkynes in natural aquatic or terrestrial environments without specific catalytic conditions. Therefore, this compound is expected to exhibit resistance to rapid hydrolysis in environmental compartments. europa.eu

Biotic Degradation Mechanisms

Biotic degradation refers to the breakdown of chemical compounds by living organisms, primarily microorganisms, through their metabolic processes.

Microbial degradation is a crucial natural process for the breakdown of organic matter and pollutants in the environment. microbenotes.com While the degradation of alkynes by single bacterial species is considered rare, certain microorganisms have demonstrated the capacity to utilize alkyne structures as a carbon source. researchgate.net For instance, species such as Aquincola tertiaricarbonis L108 and Methylibium petroleiphilum PM1 have shown potential in assisting the cleavage of triple bonds in alkynes. researchgate.net This suggests that in specific bioremediation contexts, where microbial consortia are optimized or naturally adapted, this compound could undergo biodegradation. Bioremediation strategies leverage the metabolic activities of microbes to degrade contaminants, including hydrocarbons, into simpler, less harmful molecules. frontiersin.orgplos.orgmdpi.com The versatility of microbial responses to hydrocarbon pollution, including the potential for anaerobic biodegradation pathways, is an area of ongoing research. frontiersin.org

Table 2: Microbial Species with Potential for Alkyne Degradation

Microbial SpeciesReported CapabilitySource
Aquincola tertiaricarbonis L108Potential to use alkynes as a sole carbon source researchgate.net
Methylibium petroleiphilum PM1Potential to use alkynes as a sole carbon source researchgate.net

Note: These findings are for alkynes generally, not specifically this compound.

Enzymatic biotransformations are specific chemical reactions catalyzed by enzymes produced by microorganisms. These processes are highly selective and can lead to the modification or complete degradation of organic compounds. eolss.netmedcraveonline.comfirsthope.co.in Environmental microorganisms, including bacteria and fungi, possess a diverse array of enzymes capable of catalyzing various reactions such as hydroxylation, oxidation, reduction, and hydrolysis. frontiersin.orgnih.govresearchgate.net These enzymatic activities are fundamental to the global recycling of organic matter and are increasingly explored for environmental biotechnology applications, including bioremediation. eolss.netfrontiersin.orgnih.govnmb-journal.com While direct enzymatic pathways for this compound are not extensively documented, the general capacity of microbial enzymes to act on structurally similar compounds (e.g., other hydrocarbons) suggests that enzymatic biotransformations could play a role in its environmental breakdown, particularly in the presence of adapted microbial communities. The ability of enzymes to convert structurally similar derivatives to their natural substrates offers a broad potential for the biotransformation of xenobiotics. eolss.net

Emerging Research Directions and Future Perspectives for 2 Undecyne Chemistry

Innovations in Organocatalysis and Biocatalysis for Alkyne Reactions

Organocatalysis, which employs small organic molecules as catalysts, offers a sustainable and efficient alternative to traditional metal-based catalysis, being typically non-toxic and environmentally friendly numberanalytics.com. This field has seen substantial growth, enabling advancements in various organic transformations, including Diels-Alder reactions and Friedel-Crafts alkylations, often with enhanced reaction rates and selectivity numberanalytics.com. For 2-undecyne, innovations in organocatalysis could focus on developing highly selective methods for its functionalization. This includes stereoselective hydrofunctionalization reactions (e.g., hydration, hydrohalogenation) that introduce new functionalities across the triple bond with precise control over the resulting stereochemistry.

Biocatalysis, utilizing enzymes, provides another powerful avenue for highly selective chemical transformations under mild conditions, often in aqueous environments acs.org. The relevance of terminal alkynes in biocatalysis is exemplified by enzymes like JamD, which can catalyze the halogenation of terminal alkynes, offering a green route to alkynyl halides that avoids harsh chemical conditions acs.org. The long alkyl chain of this compound might present unique challenges and opportunities for enzyme engineering, potentially leading to the discovery or design of novel biocatalysts capable of specific modifications on long-chain alkynes. Such biocatalytic approaches could enable the synthesis of complex this compound derivatives with high efficiency and reduced environmental impact.

Application in Supramolecular Chemistry and Molecular Machines

Supramolecular chemistry is dedicated to the study of systems formed by molecules associated through non-covalent interactions, leading to self-assembly and functional architectures medcraveonline.comuclouvain.beuclouvain.be1088press.it. A significant area within this field is the development of molecular machines—single molecules designed to perform controllable tasks upon energy input medcraveonline.comcriver.com. The Nobel Prize in Chemistry in 2016 recognized pioneering work in this domain, particularly the design and synthesis of mechanically interlocked molecular assemblies such as catenanes and rotaxanes medcraveonline.comcriver.com.

Alkynes are pivotal building blocks in supramolecular chemistry, largely due to their participation in "click chemistry" reactions, notably the azide-alkyne cycloaddition (AAC) pcbiochemres.commdpi.comlumiprobe.comnih.govacs.org. These reactions are characterized by their high efficiency, rapid kinetics, and ability to proceed under mild conditions, making them ideal for constructing complex molecular architectures pcbiochemres.commdpi.comnih.gov. This compound, with its terminal alkyne and extended hydrophobic chain, is well-suited as a versatile linker or component in supramolecular systems. Its alkyne group can be utilized for precise covalent attachment via click chemistry to assemble interlocked molecules or to build larger self-assembled structures. The long alkyl chain of this compound can contribute to hydrophobic interactions, driving self-assembly processes, influencing host-guest chemistry, or providing specific microenvironments within supramolecular hosts. This structural versatility opens doors for the design of novel molecular switches, sensors, and components for nanoscale machinery, where the alkyne serves as a critical reactive handle for controlled assembly.

High-Throughput Synthesis and Screening of this compound-Based Libraries

High-throughput synthesis and screening methodologies are indispensable in modern drug discovery and materials science, facilitating the rapid generation and evaluation of extensive and diverse compound libraries spirochem.comopenaccessjournals.comnih.gov. Techniques such as combinatorial chemistry and parallel synthesis enable the efficient production of thousands to millions of compounds openaccessjournals.com. "Click chemistry" is particularly amenable to high-throughput applications, allowing for the rapid synthesis of chemical libraries, including those targeting enzyme inhibitors rsc.org. It has proven effective for cost-efficient labeling, ligation, and cyclization of oligonucleotides acs.org.

For this compound, high-throughput approaches can be applied to synthesize vast libraries of its functionalized derivatives. The terminal alkyne group of this compound readily undergoes copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with various azides, yielding 1,2,3-triazole-linked compounds pcbiochemres.comlumiprobe.comnih.gov. This capability allows for the rapid exploration of structure-property relationships in areas such as novel surfactants, specialized lubricants, or components in advanced polymer systems. Automated synthesis platforms, including 96-well plate formats, can significantly accelerate the generation of these libraries nih.gov. Subsequent high-throughput screening can then evaluate a wide array of properties, including self-assembly characteristics, material compatibility, or specific biological interactions if the derivatives are designed for such purposes.

Advanced Computational Design of this compound Based Materials and Molecules

Computational chemistry plays an increasingly vital role in the rational design of novel materials and molecules, allowing for the prediction of their properties and behavior nsf.gov. This includes techniques like Density Functional Theory (DFT) calculations, which can be used to theoretically design materials with tailored electronic properties, such as band gaps in two-dimensional systems nsf.gov. Computational design bridges the conceptual gap between digital models and tangible physical realities iaac.net.

For this compound, advanced computational methods can be employed to predict and optimize its role in various chemical contexts or as a constituent of new materials:

Molecular Dynamics (MD) Simulations: These can be used to model the self-assembly of this compound derivatives in solution, predicting the formation of micelles, vesicles, or liquid crystalline phases. This is crucial for understanding its behavior in soft matter systems.

Density Functional Theory (DFT) Calculations: DFT can investigate the electronic structure and reactivity of the alkyne bond, predicting how it changes upon various functionalizations. It can also map out reaction pathways and transition states for novel transformations involving this compound, guiding synthetic efforts.

Machine Learning (ML) and Artificial Intelligence (AI): These tools can accelerate the discovery process by predicting the properties of this compound-containing polymers or supramolecular structures based on their molecular descriptors. They can also aid in identifying optimal catalysts for specific reactions involving this compound.

This integration of computational design with experimental chemistry can significantly reduce the time and resources required for discovering and developing this compound-based materials with desired properties.

Role in Sustainable Chemistry and Circular Economy Initiatives

Sustainable chemistry focuses on developing environmentally benign and efficient synthetic methodologies numberanalytics.com, while the circular economy promotes a regenerative approach to resource utilization, emphasizing waste reduction, recycling, and the use of renewable raw materials unipd.iteuropa.euunipd.itrenewablematter.eu. Green chemistry, which often involves biomass-derived feedstocks, is a cornerstone of this paradigm renewablematter.eu.

The long hydrocarbon chain of this compound suggests its potential for derivation from renewable biomass or fatty acid metabolism, aligning with the principles of sustainable chemistry. This compound, as a versatile chemical building block, can contribute to sustainable and circular economy initiatives through several avenues:

Green Synthesis Routes: Developing synthetic pathways to this compound or its derivatives that are atom-economical, solvent-free, or utilize less hazardous reagents, thereby minimizing waste and energy consumption.

Bio-based Feedstocks: Research into the biosynthesis or chemical transformation of renewable biomass into this compound could reduce reliance on fossil fuels, fostering a bio-based economy.

Biodegradable and Recyclable Materials: Incorporating this compound into the design of polymers or materials that are inherently biodegradable or easily recyclable at the end of their lifecycle. The alkyl chain can influence the material's physical properties and its susceptibility to degradation.

Catalysis for Sustainability: Employing organocatalysis or biocatalysis for this compound transformations, as these methods are often more environmentally benign than traditional metal-catalyzed processes numberanalytics.com.

Interdisciplinary Research at the Chemistry-Physics-Biology Interface

Interdisciplinary research at the chemistry-physics-biology interface aims to achieve atomic and molecular level control over materials, enabling the design of systems with properties ranging from quantum behavior to living matter functionalities mpg.dekcl.ac.ukumass.edunih.gov. This field synergizes the synthetic, mechanistic, and analytical strengths of chemistry with advancements in biology and physics kcl.ac.ukumass.edunih.gov.

A prominent area at this interface is bioorthogonal chemistry, which involves chemical reactions that proceed rapidly and selectively within living biological systems without interfering with endogenous biochemical processes acs.orgnih.govwikipedia.orgnih.gov. Alkynes are central to bioorthogonal chemistry, particularly in "click chemistry" reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) mdpi.comnih.govacs.orgacs.orgnih.govwikipedia.orgnih.govrsc.org. These reactions enable the labeling of biomolecules like glycans, proteins, and lipids in live cells and organisms acs.orgwikipedia.orgnih.gov.

This compound, as a terminal alkyne, is an excellent candidate for applications at this interdisciplinary frontier:

Bio-imaging and Probes: The alkyne moiety of this compound can be metabolically incorporated into biomolecules or used as a bioorthogonal handle for "click" reactions with azide-tagged probes. This allows for real-time visualization of cellular processes and biomolecule dynamics lumiprobe.comacs.orgwikipedia.orgnih.gov. Its long hydrophobic chain could influence its cellular uptake, membrane permeability, or specific interactions with biological targets.

Biomaterials and Drug Delivery: this compound could be integrated into biocompatible polymers, hydrogels, or nanoparticles for applications in tissue engineering, targeted drug delivery systems, or advanced biosensors. The alkyne group provides a convenient and bioorthogonal site for further functionalization or cross-linking within a biological context.

Biophysical Studies: Investigating the physical properties of biological membranes or lipid bilayers modified with this compound derivatives can offer insights into membrane fluidity, protein-lipid interactions, or the organization of biological assemblies.

Molecular Sensing: Designing this compound-based molecular probes that exhibit changes in their physical properties (e.g., fluorescence, electrical conductivity) upon binding to specific analytes, leveraging the alkyne for conjugation to recognition elements.

Q & A

Q. What are the standard methods for synthesizing 2-Undecyne in a laboratory setting?

Methodological Answer: Synthesis of this compound (C₁₁H₂₀) typically involves alkyne-forming reactions such as dehydrohalogenation of vicinal dihalides or elimination of hydrogen halides from alkyl halides. For reproducibility, follow these steps:

Substrate Preparation : Use 1,2-dibromoundecane as a precursor.

Base Selection : Employ a strong base (e.g., KOH in ethanol) to facilitate β-elimination.

Temperature Control : Maintain 80–100°C to optimize reaction kinetics while minimizing side products.

Purification : Isolate the product via fractional distillation and confirm purity using GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Methodological Answer:

  • IR Spectroscopy : Confirm the alkyne C≡C stretch (~2100–2260 cm⁻¹). Compare to reference spectra to rule out terminal vs. internal alkynes.
  • ¹H NMR : Identify deshielded protons adjacent to the triple bond (δ 1.8–2.2 ppm). Integrate peaks to confirm molecular symmetry.
  • GC-MS : Use retention indices and molecular ion peaks (m/z 152 for M⁺) to verify purity.
  • Raman Spectroscopy : Resolve overlapping IR signals by analyzing C≡C vibrations (~2200 cm⁻¹) .

Key Consideration: Cross-validate results using multiple techniques to address instrumental limitations (e.g., IR sensitivity to trace moisture) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the catalytic hydrogenation mechanisms of this compound under varying conditions?

Methodological Answer:

Hypothesis Development : Propose whether hydrogenation follows a syn or anti addition pathway based on steric effects.

Experimental Variables :

  • Catalyst type (e.g., Lindlar catalyst vs. Na/NH₃ for partial vs. full hydrogenation).
  • Pressure (1–5 atm H₂) and solvent polarity (hexane vs. ethanol).

Kinetic Analysis : Monitor reaction progress via timed sampling and GC analysis. Calculate activation energy using the Arrhenius equation.

Stereochemical Confirmation : Analyze products via chiral HPLC or optical rotation to determine stereoselectivity .

Data Contradiction Example:
If catalytic activity diverges from literature, re-examine catalyst poisoning (e.g., sulfur contaminants) or solvent-catalyst interactions .

Q. What strategies are recommended for resolving discrepancies in reported thermodynamic properties of this compound across different studies?

Methodological Answer:

Source Evaluation : Cross-check primary literature for measurement conditions (e.g., calorimetry vs. computational models).

Error Analysis : Quantify uncertainties in enthalpy (ΔH) and entropy (ΔS) using statistical tools (e.g., standard deviation, confidence intervals).

Reproducibility Testing : Replicate key experiments under controlled conditions (e.g., inert atmosphere, standardized equipment).

Computational Validation : Compare experimental data with DFT calculations (e.g., Gaussian software) to identify outliers .

Example Workflow:

StudyΔH (kJ/mol)MethodPotential Bias
A-120 ± 3Combustion CalorimetryOxidative side reactions
B-115 ± 5DFT (B3LYP)Basis set limitations

Reference : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .

Q. How should researchers analyze competing reaction pathways in this compound functionalization (e.g., cycloaddition vs. electrophilic addition)?

Methodological Answer:

Mechanistic Probes : Use isotopic labeling (e.g., D₂O quenching) to track protonation sites.

Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to infer transition states.

Computational Modeling : Simulate potential energy surfaces (PES) to identify rate-determining steps.

Competition Experiments : Vary electrophile concentration (e.g., Br₂ vs. HCl) and monitor product ratios via NMR .

Data Interpretation Tip: Address contradictions by isolating intermediates (e.g., using cryogenic trapping) .

Q. Guidance for Methodological Rigor

  • Literature Review : Use databases like SciFinder and Reaxys to ensure comprehensive coverage of prior work .
  • Ethical Compliance : Obtain necessary approvals for hazardous material handling (e.g., alkynes under high pressure) .
  • Data Transparency : Archive raw datasets and analytical codes in repositories like Zenodo for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.